Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUNYBAJYAWHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602208 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133046-46-5 | |
| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate from ethyl bromopyruvate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Reaction Principle: The Hantzsch Thiazole Synthesis
The synthesis of this compound from ethyl bromopyruvate proceeds via the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves an α-haloketone, in this case, ethyl bromopyruvate, and a thioamide, 2,2,2-trifluorothioacetamide.[3] The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl bromopyruvate | 6.82 g | [3] |
| 2,2,2-Trifluorothioacetamide | 4.52 g | [3] |
| Solvent | ||
| Ethanol | 30 ml | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Reaction Time | 3 hours | [3] |
| Product | ||
| Product Name | This compound | [3] |
| Yield | 2.2 g | [3] |
| Appearance | Pale yellow needles | [3] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl bromopyruvate (6.82 g)[3]
-
2,2,2-Trifluorothioacetamide (4.52 g)[3]
-
Ethanol (30 ml)[3]
-
Water (deionized)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate-hexane (1:5)[3]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml).[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[3]
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.[3]
-
Aqueous Workup: To the resulting residue, add water (40 ml).[3]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 60 ml).[3]
-
Washing and Drying: Wash the combined organic extracts with water (40 ml) and then dry over anhydrous magnesium sulfate.[3]
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by silica gel column chromatography (column dimensions: 2.5 x 45 cm) using an eluent of ethyl acetate-hexane (1:5 v/v).[3]
-
Product Isolation: Collect the fractions containing the desired product and concentrate them to yield this compound (2.2 g) as pale yellow needles.[3]
Visualized Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Spectroscopic Characterization of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate: A Technical Guide
Disclaimer: No specific, experimentally-derived spectroscopic data for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate has been found in publicly available literature. The data presented herein is a prediction based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the thiazole ring and the trifluoromethyl group. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules. A thorough spectroscopic characterization is the cornerstone for confirming the identity, purity, and structure of this and other novel chemical entities. This document provides a detailed overview of the predicted spectroscopic data and the experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.4 | Singlet | 1H | - | Thiazole C5-H |
| ~4.4 | Quartet | 2H | ~7.1 | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | ~7.1 | -OCH₂CH₃ |
Rationale: The single proton on the thiazole ring is expected to be in the aromatic region, significantly downfield due to the electron-withdrawing effects of the adjacent ester and the trifluoromethyl group on the ring system. The ethyl ester will exhibit a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, with a typical coupling constant of approximately 7.1 Hz.[1][2]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF, Hz) | Assignment |
| ~161 | Singlet | - | C=O (Ester) |
| ~150 | Quartet | ~40 | Thiazole C2-CF₃ |
| ~145 | Singlet | - | Thiazole C4-COOEt |
| ~130 | Singlet | - | Thiazole C5-H |
| ~122 | Quartet | ~270 | -CF₃ |
| ~62 | Singlet | - | -OCH₂CH₃ |
| ~14 | Singlet | - | -OCH₂CH₃ |
Rationale: The carbonyl carbon of the ester is expected around 161 ppm. The carbons of the thiazole ring will appear in the aromatic region.[3][4] The carbon attached to the trifluoromethyl group (C2) will be split into a quartet due to coupling with the three fluorine atoms, with a smaller coupling constant.[5] The trifluoromethyl carbon itself will also be a quartet but with a much larger one-bond C-F coupling constant.[6] The carbons of the ethyl group will be in the aliphatic region.[7]
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1725-1740 | Strong | C=O stretch (Ester) |
| ~1300-1100 | Strong, multiple bands | C-F stretch (CF₃) |
| ~1250-1200 | Strong | C-O stretch (Ester) |
| ~1500-1600 | Medium | C=N and C=C stretch (Thiazole ring) |
| ~2980 | Medium-Weak | C-H stretch (aliphatic) |
Rationale: A strong absorption band is predicted for the ester carbonyl group in the range of 1725-1740 cm⁻¹.[8] Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1300-1100 cm⁻¹ region. The C-O stretching of the ester will also be prominent.[9] Vibrations from the thiazole ring and aliphatic C-H stretches will also be present.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity |
| 239 | [M]⁺ (Molecular Ion) |
| 210 | [M - C₂H₅]⁺ |
| 194 | [M - OCH₂CH₃]⁺ |
| 166 | [M - COOCH₂CH₃]⁺ |
| 69 | [CF₃]⁺ |
Rationale: The molecular ion peak is expected at m/z 239. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃).[10][11] Cleavage of the entire ester group and the formation of a stable trifluoromethyl cation are also plausible fragmentation pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect chemical shifts.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR (solid): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet (solid): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.
-
Sample Preparation:
-
GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
-
-
Acquisition:
-
EI: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.
A logical workflow for spectroscopic characterization.
References
- 1. askthenerd.com [askthenerd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. asianpubs.org [asianpubs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 1H NMR Data for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹H NMR Data Presentation
The following table summarizes the ¹H NMR spectral data for the analogous compound, Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate. This data is presented to offer a predictive model for the chemical shifts and coupling constants expected for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. The core structure, specifically the ethyl carboxylate group attached to the thiazole ring, is identical, and therefore, the signals for these protons are expected to be very similar.
Table 1: ¹H NMR Data for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| 7.46–8.00 | m | - | 5H | Phenyl-H |
| 4.49 | q | 7.0 | 2H | -OCH₂CH₃ |
| 1.44 | t | 7.0 | 3H | -OCH₂CH₃ |
Note: Data obtained from a 500 MHz spectrometer in CDCl₃.[1]
For this compound, the key difference would be the absence of the phenyl group protons and the presence of a proton on the thiazole ring at position 5. The expected ¹H NMR spectrum would therefore feature:
-
A singlet for the thiazole proton (H-5), likely in the downfield region (δ 7.5-8.5 ppm).
-
A quartet for the methylene protons (-OCH₂CH₃) of the ethyl ester group, anticipated around δ 4.4-4.5 ppm.
-
A triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester group, expected around δ 1.4-1.5 ppm.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this class of compounds involves the Hantzsch thiazole synthesis.
Procedure:
A mixture of ethyl bromopyruvate (6.82 g), 2,2,2-trifluorothioacetamide (4.52 g), and ethanol (30 ml) is refluxed for 3 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. Water (40 ml) is added to the residue, and the aqueous phase is extracted with ethyl acetate (2 x 60 ml). The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate. The solvent is then distilled off under reduced pressure. The resulting residue is purified by silica gel chromatography, eluting with an ethyl acetate-hexane mixture (e.g., 1:5) to yield the pure product.
¹H NMR Spectroscopy
Sample Preparation:
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.
Data Acquisition:
The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz). Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing:
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS (0 ppm). Integration of the signals is performed to determine the relative number of protons for each resonance.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
In-Depth Technical Guide: 13C NMR Analysis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the experimental procedures for its synthesis and purification, presents a thorough analysis of its 13C NMR spectral data, and offers a visual representation of its molecular structure with corresponding NMR assignments.
Introduction
This compound is a fluorinated heterocyclic compound of interest in the pharmaceutical industry. The presence of the trifluoromethyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of its molecular structure is paramount, and 13C NMR spectroscopy serves as a powerful analytical tool for its structural elucidation and purity assessment. This guide offers a detailed protocol and data interpretation to support research and development activities involving this compound.
Experimental Protocols
A reliable method for the synthesis of this compound is crucial for obtaining high-purity material for spectroscopic analysis. The following protocol is based on established synthetic routes for similar thiazole derivatives.
Synthesis of this compound
Materials:
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
-
Silica gel
Procedure:
-
A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.
-
After cooling the reaction mixture, the ethanol is removed under reduced pressure.
-
Water (40 ml) is added to the residue, and the aqueous layer is extracted twice with ethyl acetate (2 x 60 ml).
-
The combined organic extracts are washed with water (40 ml) and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5 v/v).
-
The fractions containing the desired product are combined and concentrated to afford this compound as pale yellow needles.
13C NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer: A standard 100 MHz or 125 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.
Data Acquisition:
-
A standard proton-decoupled 13C NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (approximately 0-200 ppm), and a relaxation delay that allows for the detection of quaternary carbons.
Data Presentation and Interpretation
While a specific experimental 13C NMR spectrum for this compound is not publicly available in the searched literature, a predicted spectrum and data from closely related analogs can provide valuable insights into the expected chemical shifts. The following table summarizes the anticipated 13C NMR data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) | Notes |
| C=O (Ester) | ~161 | Singlet | The carbonyl carbon of the ester group is expected in this region. |
| C2 (Thiazole) | ~158 (quartet, J ≈ 40 Hz) | Quartet | This carbon is directly attached to the CF₃ group, leading to a characteristic quartet due to C-F coupling. |
| C4 (Thiazole) | ~148 | Singlet | A quaternary carbon of the thiazole ring. |
| C5 (Thiazole) | ~130 | Singlet | The CH carbon of the thiazole ring. |
| CF₃ | ~120 (quartet, J ≈ 270 Hz) | Quartet | The trifluoromethyl carbon exhibits a strong quartet with a large coupling constant. |
| -OCH₂- (Ethyl) | ~62 | Triplet | The methylene carbon of the ethyl ester. |
| -CH₃ (Ethyl) | ~14 | Quartet | The methyl carbon of the ethyl ester. |
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its synthesis and analysis.
Mass spectrometry fragmentation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in complex matrices. This guide provides a predictive overview of its fragmentation pattern under Electron Ionization (EI), a common and robust ionization technique.
The molecular structure, with its combination of a stable thiazole ring, a labile ethyl ester group, and an electron-withdrawing trifluoromethyl group, suggests a rich and informative fragmentation pattern. The predicted pathways are governed by the relative bond strengths and the stability of the resulting fragment ions.
Predicted Fragmentation Pathways
Upon electron ionization, this compound (molecular weight: 239.19 g/mol ) is expected to form a molecular ion (M•+) at m/z 239. The subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the cleavage of the ester and trifluoromethyl substituents.
The most prominent fragmentation routes are anticipated to be:
-
Loss of the Ethoxy Radical (•OC₂H₅): A characteristic cleavage for ethyl esters, leading to the formation of a stable acylium ion.[2][4]
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, a common fragmentation for trifluoromethyl-substituted heterocycles.[1]
-
Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the ethoxy radical, the resulting acylium ion can further fragment by losing a neutral CO molecule.
-
Thiazole Ring Cleavage: While the thiazole ring is relatively stable, high-energy conditions can induce ring opening and fragmentation, leading to lower mass ions.[3][5]
Quantitative Fragmentation Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), the corresponding neutral loss from the parent ion, and a qualitative prediction of their relative abundance based on general fragmentation rules and ion stability.
| Proposed Fragment Ion (Structure) | m/z (Predicted) | Neutral Loss | Predicted Relative Abundance |
| [C₇H₆F₃NO₂S]•+ (Molecular Ion) | 239 | - | Medium |
| [C₅HF₃NOS]⁺ (Acylium Ion) | 194 | •OC₂H₅ (45 Da) | High |
| [C₆H₆NO₂S]⁺ | 170 | •CF₃ (69 Da) | Medium |
| [C₄HF₃NS]•+ | 166 | •OC₂H₅ + CO (73 Da) | Medium-High |
| [C₂H₅O]⁺ (Ethoxy Ion) | 45 | C₅HF₃NOS (194 Da) | Medium |
| [C₂H₅]⁺ (Ethyl Ion) | 29 | C₅HF₃NO₂S (210 Da) | Low |
Proposed Fragmentation Diagram
The logical relationship between the molecular ion and its primary fragments is visualized below. This pathway highlights the most probable fragmentation events for this compound under electron ionization.
Experimental Protocols
A standard protocol for acquiring the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
5.1 Instrumentation
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.
-
Gas Chromatograph (GC): A GC system with a capillary column and a temperature-programmable oven.
5.2 Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
Inject 1 µL of the prepared solution into the GC-MS system.
5.3 GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: 2 scans per second.
-
Experimental Workflow Diagram
The diagram below outlines the general workflow for the analysis of this compound using GC-MS.
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. benchchem.com [benchchem.com]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asianpubs.org [asianpubs.org]
A Technical Guide to the Predicted Infrared Spectrum of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from structurally analogous molecules to forecast the characteristic vibrational frequencies. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related heterocyclic compounds.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to its key functional groups: the thiazole ring, the ethyl carboxylate group, and the trifluoromethyl group. The predicted spectral data, compiled from analyses of related compounds, is summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Notes |
| ~3100 - 3150 | Weak - Medium | Aromatic C-H Stretch | Associated with the C-H bond on the thiazole ring. |
| ~2980 - 3000 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl ester. |
| ~1720 - 1740 | Strong | C=O Stretch (Ester) | Characteristic strong absorption for the carbonyl group of the ethyl carboxylate. |
| ~1550 - 1620 | Medium | C=N Stretch | Associated with the endocyclic C=N bond within the thiazole ring. |
| ~1450 - 1550 | Medium | C=C Stretch | Aromatic-like carbon-carbon double bond stretching in the thiazole ring. |
| ~1200 - 1300 | Strong | C-F Stretch (CF₃) | Strong, characteristic absorption due to the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. |
| ~1000 - 1200 | Strong | C-O Stretch (Ester) | Stretching vibrations of the C-O single bonds in the ethyl carboxylate group. |
| ~700 - 800 | Medium | C-S Stretch | Stretching vibration of the carbon-sulfur bond within the thiazole ring. |
This predicted data is based on the analysis of similar structures. For instance, the IR spectrum of a related compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, shows characteristic peaks at 2980 cm⁻¹ (C-H stretch) and 1737 cm⁻¹ (C=O stretch)[1]. General literature on thiazole derivatives confirms the regions for C=N and C=C stretching vibrations[2][3]. The strong C-F stretching bands are a hallmark of trifluoromethyl groups, typically appearing in the 1100-1300 cm⁻¹ region, as seen in related trifluoromethyl-substituted heterocycles.
Experimental Protocol: Obtaining an FTIR Spectrum
The following is a generalized protocol for acquiring the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, a common method for solid and liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory with a crystal (e.g., diamond or germanium)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Perform a background scan to record the spectrum of the ambient environment (containing CO₂ and H₂O vapor) and the clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small, representative amount of the solid this compound sample onto the ATR crystal.
-
Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Initiate the sample scan. The infrared beam will pass through the ATR crystal, reflect off the internal surface in contact with the sample, and be detected.
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting interferogram is then Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
-
Data Processing:
-
The software will automatically subtract the previously collected background spectrum.
-
Perform any necessary baseline corrections or other spectral processing as required.
-
Label the significant peaks with their corresponding wavenumbers.
-
Workflow for Spectral Analysis
The logical flow for obtaining and interpreting the FTIR spectrum is illustrated in the diagram below.
Caption: Workflow for FTIR Spectral Acquisition and Analysis.
This guide provides a foundational understanding of the expected FTIR spectral characteristics of this compound. Experimental verification is crucial for confirming these predictions and for any application in research and development.
References
An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential biological significance of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.
Physicochemical Properties
This compound is a fluorinated heterocyclic compound with a thiazole core. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₃NO₂S | [2] |
| Molecular Weight | 225.19 g/mol | [2] |
| Appearance | Pale yellow needles or white solid | [3] |
| Melting Point | 49-50 °C | |
| Boiling Point | 194.8 ± 40.0 °C at 760 mmHg | |
| CAS Number | 133046-46-5 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole derivatives.
Synthesis of this compound
A common synthetic route involves the condensation of an α-haloketone with a thioamide. For this compound, the reaction proceeds by reacting ethyl bromopyruvate with 2,2,2-trifluoroacetamide.
Experimental Protocol:
-
Reaction Setup: A mixture of ethyl bromopyruvate and 2,2,2-trifluoroacetamide is refluxed in a suitable solvent, such as ethanol.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][6]
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. kyberlife.com [kyberlife.com]
- 5. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Structural Landscape of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate derivatives. Thiazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the three-dimensional arrangement of these molecules at an atomic level is paramount for rational drug design and the development of novel therapeutic agents.
While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide presents a detailed analysis of a closely related derivative, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate . This analysis serves as a valuable case study, offering insights into the conformational preferences, intermolecular interactions, and overall solid-state architecture that can be extrapolated to other derivatives within this chemical class.
Crystal Structure Analysis of a Key Derivative
The crystal structure of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate provides a foundational understanding of the molecular geometry and packing of this class of compounds. The key crystallographic data and refinement parameters are summarized in the tables below.
Crystallographic Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₃H₁₀F₃NO₂S |
| Formula Weight | 301.28 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.930(3) Å |
| b | 21.232(6) Å |
| c | 7.574(2) Å |
| α | 90° |
| β | 110.861(4)° |
| γ | 90° |
| Volume | 1342.0(7) ų |
| Z | 4 |
| Density (calculated) | 1.491 Mg/m³ |
| Absorption Coefficient | 0.283 mm⁻¹ |
| F(000) | 616 |
| Data Collection | |
| Diffractometer | Bruker SMART CCD area detector |
| Reflections Collected | 6891 |
| Independent Reflections | 2367 [R(int) = 0.0501] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Params | 2367 / 0 / 182 |
| Goodness-of-fit on F² | 1.012 |
| Final R indices [I>2σ(I)] | R1 = 0.0561, wR2 = 0.1293 |
| R indices (all data) | R1 = 0.0911, wR2 = 0.1424 |
| Largest diff. peak/hole | 0.222 and -0.194 e.Å⁻³ |
Molecular Geometry
The thiazole and phenyl rings in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate are nearly coplanar, with a dihedral angle of 5.15(1)° between them. This planarity is a key structural feature that can influence the molecule's interaction with biological macromolecules. The trifluoromethyl and ethoxycarbonyl groups are positioned out of this plane.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the single-crystal X-ray diffraction analysis of its phenyl derivative.
Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound.
Materials:
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
-
Silica gel
Procedure:
-
A mixture of ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.0 eq) in ethanol is refluxed for 3 hours.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and dried over magnesium sulfate.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel chromatography using an ethyl acetate/hexane gradient to yield this compound as pale yellow needles.
Single-Crystal X-ray Diffraction of Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate.[1]
Crystal Growth:
-
Colorless needle-like crystals were obtained by slow evaporation from an ethanol solution.[1]
Data Collection:
-
A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer.
-
Data were collected at 296(2) K using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1]
-
A multi-scan absorption correction was applied.[1]
Structure Solution and Refinement:
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².[1]
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the crystal structure determination process.
Caption: Experimental workflow for synthesis and crystallographic analysis.
Caption: Factors influencing the properties of thiazole derivatives.
References
An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (CAS 133046-46-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, identified by CAS number 133046-46-5, is a fluorinated heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its unique structural features, particularly the trifluoromethyl group and the thiazole ring, make it a valuable building block in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic and agrochemical agents.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | [1] |
| CAS Number | 133046-46-5 | [1] |
| Molecular Formula | C₇H₆F₃NO₂S | [2] |
| Molecular Weight | 225.19 g/mol | [2] |
| Appearance | Pale yellow needles or yellow solid | [1][3] |
| Melting Point | 49-50°C | [2] |
| Boiling Point | 194.8 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 71.6 ± 27.3 °C | [2] |
| Purity | ≥ 97% (HPLC) | [3] |
| Storage Conditions | 0-8°C | [3] |
Synthesis
The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
-
Silica gel
Procedure:
-
A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.
-
After cooling the reaction mixture, the ethanol is removed under reduced pressure.
-
Water (40 ml) is added to the residue, and the mixture is extracted with ethyl acetate (2 x 60 ml).
-
The combined ethyl acetate extracts are washed with water (40 ml) and dried over magnesium sulfate.
-
The solvent is then distilled off under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (1:5).
-
The fractions containing the desired product are collected and concentrated to yield this compound (2.2 g) as pale yellow needles.[1]
Synthesis of this compound.
Applications in Drug Discovery and Agrochemical Research
This compound serves as a critical starting material for the synthesis of a variety of bioactive compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final molecules.
Antimicrobial Agents
Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[4][5][6] this compound is a precursor for novel thiazole-based compounds with potential antibacterial and antifungal properties.[7][8] The incorporation of the trifluoromethylthiazole moiety can lead to compounds with enhanced efficacy against various pathogens.
Herbicidal Agents
In the field of agrochemicals, this compound is utilized in the development of new herbicides.[9] Research has shown that thiazole derivatives containing a trifluoromethyl group can exhibit potent herbicidal activity against a range of weed species.[10]
Metallo-β-lactamase Inhibitors
A significant application of this compound is in the synthesis of inhibitors of metallo-β-lactamases (MBLs).[11] MBLs are enzymes produced by some bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.[12][13][14][15] By inhibiting these enzymes, the efficacy of existing antibiotics against resistant bacterial strains can be restored. The development of MBL inhibitors is a crucial strategy to combat the growing threat of antibiotic resistance.[11][12]
Applications of this compound.
Suppliers
This compound is commercially available from various chemical suppliers. A selection of suppliers is listed below.
| Supplier | Location |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD | China |
| Chem-Impex | - |
| Advanced Biochemicals | - |
| Georganics | - |
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its straightforward synthesis and the versatile reactivity of the thiazole ring, combined with the beneficial properties imparted by the trifluoromethyl group, make it an attractive starting material for the creation of novel, biologically active molecules. Further research into the derivatization of this compound is likely to yield new candidates for antimicrobial, herbicidal, and other therapeutic applications.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Carbapenem/Metallo-β-Lactamase Inhibitor Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Trifluoromethylated Thiazoles: A Technical Guide for Drug Discovery
An In-depth Exploration of the Synthesis, History, and Therapeutic Potential of Trifluoromethylated Thiazole Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is particularly noteworthy for its ability to increase metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups. When this powerful substituent is integrated into the thiazole ring—a privileged heterocyclic structure found in numerous FDA-approved drugs—the resulting compounds exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of trifluoromethylated thiazole compounds, offering valuable insights for professionals engaged in drug design and development.
Historical Perspective: A Tale of Two Moieties
The journey of trifluoromethylated thiazoles is an intersection of two distinct timelines in chemical synthesis: the discovery of the thiazole ring and the development of trifluoromethylation methodologies.
The thiazole nucleus was first described by Arthur Hantzsch and J. H. Weber in 1887 through the now-famous Hantzsch thiazole synthesis. This reaction, involving the condensation of an α-haloketone with a thioamide, provided a robust and versatile method for constructing the thiazole core and remains a fundamental strategy to this day.
The introduction of the trifluoromethyl group into organic molecules has a more protracted history. Early methods for creating C-CF₃ bonds were harsh and limited in scope. A significant milestone was the work of Frédéric Swarts in the 1890s, who developed methods using antimony fluorides to replace chlorine atoms with fluorine. However, it wasn't until the mid-20th century, with the advent of reagents like trifluoroacetic acid and the development of methods to create key building blocks such as 3,3-dibromo-1,1,1-trifluoroacetone, that the synthesis of trifluoromethylated heterocycles became more accessible. The synthesis of the first aryl trifluoromethyl ethers by Yagupol'skii in 1955 marked a significant step forward in organofluorine chemistry.
While a definitive date for the very first synthesis of a trifluoromethylated thiazole is not prominently documented, a review of the literature suggests that their appearance is a relatively modern development, gaining momentum in the late 20th and early 21st centuries. This surge coincides with the increased availability of trifluoromethylated synthons and the growing appreciation for the CF₃ group's role in drug design. For instance, a 2014 review noted that the synthesis of 2-(trifluoromethyl)thiazole had been "reported recently," underscoring the contemporary nature of this field.[1]
Synthetic Methodologies
The synthesis of trifluoromethylated thiazoles predominantly relies on the adaptation of classical heterocyclic chemistry, utilizing key trifluoromethyl-containing building blocks.
Hantzsch Thiazole Synthesis with Trifluoromethylated Ketones
The most prevalent method is the Hantzsch synthesis, which involves the cyclocondensation of a trifluoromethylated α-haloketone with a thiourea or thioamide derivative. The availability of precursors like 3-bromo-1,1,1-trifluoroacetone has made this a straightforward and efficient approach to 2-amino-4-(trifluoromethyl)thiazoles and related structures.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)-1,3-thiazole
This protocol is adapted from methodologies employing the Hantzsch reaction.
-
Reaction Setup: To a solution of thiourea (1.0 eq) in absolute ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq).
-
Reaction Conditions: The mixture is heated under reflux for 3-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure.
-
Purification: The resulting crude solid is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitate is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water to yield the pure 2-amino-4-(trifluoromethyl)-1,3-thiazole.
Direct Trifluoromethylation
More recent advancements have enabled the direct trifluoromethylation of a pre-formed thiazole ring. These methods often employ radical-based reactions using reagents like triflyl chloride (CF₃SO₂Cl) under photoredox catalysis. This approach is particularly useful for late-stage functionalization of complex molecules.[1]
Biological Activity and Therapeutic Applications
Trifluoromethylated thiazoles have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases. The CF₃ group often enhances the binding affinity of the molecule to its biological target and improves its metabolic stability, leading to more potent and durable effects.
Anticancer Activity
Many trifluoromethylated thiazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.
Bcr-Abl Kinase Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). Several thiazole-containing compounds, including the FDA-approved drug Dasatinib, are potent Bcr-Abl inhibitors. Trifluoromethylated analogs have been synthesized to improve potency and overcome resistance. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.
PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Novel trifluoromethylated thiazole derivatives have been developed as dual PI3K/mTOR inhibitors, offering a powerful strategy to simultaneously block multiple nodes in this critical pathway.
Table 1: Anticancer Activity of Selected Trifluoromethylated Thiazole Derivatives
| Compound ID | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Compound 2 | Abl Kinase | K562 (CML) | 7.4 µM | [2] |
| Compound 18 | PI3K/AKT/mTOR | A549 (Lung) | 0.50 µM | [3] |
| Compound 18 | PI3K/AKT/mTOR | MCF-7 (Breast) | 4.75 µM | [3] |
| Compound 19 | PI3K/mTORC1 | MCF-7 (Breast) | 0.30 µM | [3] |
| TTI-4 | Not Specified | MCF-7 (Breast) | 2.63 µM | [4] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial and Antifungal Activity
The thiazole ring is a component of several antimicrobial agents, including the penicillins. The addition of a trifluoromethyl group can enhance the lipophilicity of these compounds, facilitating their passage through microbial cell walls and increasing their efficacy. Various studies have demonstrated that trifluoromethylated thiazoles exhibit potent activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Trifluoromethylated Thiazole Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| Hydrazinyl-thiazoles | Staphylococcus aureus | 62.5–500 µg/mL | [4] |
| Hydrazinyl-thiazoles | Escherichia coli | 62.5–125 µg/mL | [4] |
| Coumarin-thiazoles | Fusarium graminearum | 89.0% Inhibition | [5] |
| Coumarin-thiazoles | Curvularia lunata | 93.4% Inhibition | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Conclusion and Future Outlook
The fusion of the trifluoromethyl group with the thiazole scaffold has created a powerful class of compounds with significant therapeutic potential. From their historical roots in classical heterocyclic synthesis and early organofluorine chemistry, trifluoromethylated thiazoles have emerged as promising candidates for anticancer and antimicrobial drug development. The continued evolution of synthetic methods, particularly in direct C-H trifluoromethylation, will undoubtedly accelerate the discovery of novel derivatives. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, elucidating their mechanisms of action in greater detail, and exploring their potential in other disease areas. For medicinal chemists and drug development professionals, the trifluoromethylated thiazole remains a fertile ground for innovation and a valuable asset in the quest for next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Utility of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and increased lipophilicity, which can lead to improved pharmacokinetic profiles.[1][2] The thiazole core, a prevalent scaffold in numerous biologically active compounds, serves as a valuable platform for the synthesis of novel therapeutic agents.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and herbicidal effects.[3][5][6] These application notes provide a comprehensive overview of the use of this compound in the development of bioactive molecules, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
I. Anticancer Applications: Targeting Key Kinase and Phosphatase Pathways
Derivatives of the trifluoromethyl-thiazole scaffold have shown significant promise as inhibitors of key enzymes implicated in cancer progression, notably c-Met kinase and Protein Tyrosine Phosphatase 1B (PTP1B).
Signaling Pathways
The c-Met receptor tyrosine kinase and PTP1B are critical nodes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.
Quantitative Data: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of various thiazole carboxamide derivatives against c-Met kinase and PTP1B.
Table 1: c-Met Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives
| Compound ID | Moiety C | IC50 (nM)[7] |
| 51ah | Thiazole-2-carboxamide | 9.26 |
| 51ak | Thiazole-2-carboxamide | 3.89 |
| 51al | Thiazole-2-carboxamide | 5.23 |
| 51am | Thiazole-2-carboxamide | 2.54 |
| 51an | Thiazole-2-carboxamide | 3.73 |
| Foretinib (Control) | - | 2.54 |
Table 2: PTP1B Inhibitory Activity of Thiazole-based Derivatives
| Compound ID | Scaffold | IC50 (µM) |
| 3j | Methyl salicylate based thiazole | 0.51 ± 0.15[8] |
| 3f | Methyl salicylate based thiazole | 0.66 ± 0.38[8] |
| 3d | Methyl salicylate based thiazole | 0.93 ± 0.51[8] |
| 14i | 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one | 6.09[3] |
| 14h | 2-imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one | 6.83[3] |
| 18g | 2-ethyl-5-phenylthiazole-4-carboxamide | Not specified, but noted to inhibit intracellular PTP1B[2] |
| Reference Inhibitor | Thiazole-based | 3.23 ± 0.85[9] |
Experimental Protocols
This protocol outlines the synthesis of the core scaffold.
Materials:
-
Ethyl bromopyruvate
-
2,2,2-trifluorothioacetamide
-
Ethanol
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
Procedure: [10]
-
A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.
-
The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
-
Water (40 ml) is added to the residue, followed by extraction with ethyl acetate (2 x 60 ml).
-
The combined organic extracts are washed with water (40 ml) and dried over magnesium sulfate.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by silica gel chromatography, eluting with an ethyl acetate-hexane (1:5) mixture, to yield ethyl 2-trifluoromethyl-4-thiazolecarboxylate as pale yellow needles.
This protocol describes the conversion of the thiazole carboxylate to a carboxamide, a common step in generating bioactive derivatives.[11]
Materials:
-
This compound derivative (acid form)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Desired amine
-
Triethylamine
Procedure:
-
To a solution of the corresponding thiazole-4-carboxylic acid in dry DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dry DCM and add the desired amine and triethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the final carboxamide derivative.
This assay determines the inhibitory activity of compounds against c-Met kinase.[3]
Materials:
-
Recombinant c-Met kinase
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Poly(Glu,Tyr) substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be ≤1%.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted test compound or vehicle control.
-
Add 2 µL of diluted c-Met kinase to each well.
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well. The final reaction volume should be 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay measures the inhibitory effect of compounds on PTP1B activity.[5]
Materials:
-
Recombinant PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Inhibitor Dilutions: Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent and does not exceed 1-2%.
-
Assay Reaction: In a 96-well plate, add the assay buffer, test compound solution, and PTP1B enzyme. Pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add the pNPP substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 1 M NaOH.
-
Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC₅₀ value.
II. Antifungal Applications: Disruption of Ergosterol Biosynthesis
Thiazole derivatives are known to exhibit antifungal properties, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Mechanism of Action: Ergosterol Biosynthesis Pathway
The antifungal activity of many thiazole-containing compounds stems from the inhibition of cytochrome P450 demethylase (CYP51A1 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1] This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity.
Quantitative Data: In Vitro Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for novel thiazole derivatives against various fungal strains.
Table 3: Antifungal Activity of Thiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) |
| 8e | S. aureus | 16[12] |
| 8e | S. pyogenes | 4[12] |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5[13] |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus flavus | 6.25 - 12.5[13] |
| Thiazole Schiff Base (Compound 17) | E. coli | Better than Kanamycin B[13] |
Experimental Protocol
This protocol determines the effect of a test compound on ergosterol biosynthesis by quantifying the total cellular ergosterol.[6]
Materials:
-
Fungal culture (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test compound in DMSO
-
Saponification reagent (25% alcoholic potassium hydroxide)
-
Heptane
-
Sterile deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Culture: Grow the fungal cells in the presence of various concentrations of the test compound for 16-24 hours. Include a no-drug control.
-
Harvesting: Harvest the cells by centrifugation and wash with sterile deionized water.
-
Saponification: Add 3 ml of the saponification reagent to the cell pellet and vortex for 1 minute. Incubate at 85°C for 1 hour.
-
Extraction: After cooling, add 1 ml of sterile deionized water and 3 ml of heptane. Vortex vigorously for 3 minutes.
-
Spectrophotometry: Allow the layers to separate and transfer the heptane layer to a new tube. Scan the absorbance of the heptane layer between 240 and 300 nm.
-
Data Analysis: Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (a sharp peak at 281.5 nm and a shoulder at 272 nm, 290 nm, and a peak at 230 nm). The percentage of ergosterol inhibition is calculated relative to the no-drug control.
III. Herbicidal Applications: Inhibition of Protoporphyrinogen Oxidase (PPO)
Thiazole-containing compounds have also been developed as herbicides, with a key mechanism of action being the inhibition of protoporphyrinogen oxidase (PPO).
Mechanism of Action: PPO Inhibition Pathway
PPO is a crucial enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes oxidative damage and cell death.[3][10]
Quantitative Data: In Vitro Herbicidal Activity
The following table shows the herbicidal activity of novel thiazole PPO inhibitors.
Table 4: Herbicidal Activity of Aryl Thiazole Derivatives
| Compound ID | Weed Species | Inhibition Rate (%) at 150 g ai/ha[10] |
| 11a | Amaranthus retroflexus | 80 |
| 11b | Amaranthus retroflexus | 80 |
| 11c | Amaranthus retroflexus | 80 |
| 11g | Amaranthus retroflexus | 80 |
| 11h | Amaranthus retroflexus | 80 |
| - | Eclipta prostrata | Some compounds exhibited 80% inhibition |
Experimental Protocol
This assay measures the inhibition of PPO by monitoring the fluorescence of the product, protoporphyrin IX.[5]
Materials:
-
PPO enzyme preparation (e.g., from plant mitochondria)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.5% v/v Tween 20)
-
Protoporphyrinogen IX (substrate)
-
Test compounds in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Freshly prepare protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam under an inert atmosphere.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound dilution (or DMSO for control), and the PPO enzyme preparation.
-
Initiate Reaction: Add the freshly prepared protoporphyrinogen IX substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader (e.g., excitation ~405 nm, emission ~630 nm) and monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
IV. Drug Discovery and Development Workflow
The development of novel therapeutic agents from a core scaffold like this compound typically follows a structured workflow.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in medicinal chemistry and agrochemicals, with promising activities as anticancer, antifungal, and herbicidal agents. The protocols and data presented herein provide a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics and crop protection agents based on this privileged scaffold. Further exploration and optimization of derivatives from this core structure are warranted to unlock their full therapeutic potential.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Tiabendazole - Wikipedia [en.wikipedia.org]
- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Heterocyclic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products. This application note provides a detailed overview of its synthesis and key transformations into other important heterocyclic synthons, complete with experimental protocols and quantitative data.
Synthesis of this compound
The title compound can be efficiently prepared via the Hantzsch thiazole synthesis.
Experimental Protocol:
A mixture of ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml) is refluxed for 3 hours.[1] After cooling, the ethanol is removed under reduced pressure. Water (40 ml) is added to the residue, and the product is extracted with ethyl acetate (2 x 60 ml).[1] The combined organic extracts are washed with water (40 ml), dried over magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography (eluent: ethyl acetate-hexane, 1:5) to yield this compound as pale yellow needles (2.2 g).[1]
| Reactant 1 | Reactant 2 | Solvent | Time | Temperature | Yield | Reference |
| Ethyl bromopyruvate | 2,2,2-Trifluorothioacetamide | Ethanol | 3 h | Reflux | ~35% | [1] |
Key Synthetic Transformations and Protocols
This compound serves as a versatile precursor to a variety of functionalized thiazoles, including the corresponding carboxylic acid, amides, and alcohol. These derivatives are key intermediates in the synthesis of bioactive molecules.
Hydrolysis to 2-(Trifluoromethyl)thiazole-4-carboxylic Acid
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a crucial intermediate for the synthesis of amides and other derivatives. The fungicide Thifluzamide, for instance, is synthesized from a similar thiazole carboxylic acid derivative.[2][3][4]
To a solution of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (11.5 g, 0.102 mol) in ethyl acetate, a 40% sodium hydroxide solution (5.0 g) is added dropwise while maintaining the temperature below 40 °C. The mixture is stirred for an additional 60 minutes.[5] After completion, the organic phase is separated and acidified with a 10% hydrochloric acid solution to a pH of ≤2, leading to the precipitation of the carboxylic acid. The solid is filtered, washed with 10% hydrochloric acid, and dried to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid (21.5 g, 98.7% yield).[5] A similar procedure can be applied to this compound.
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
| Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | NaOH (40% aq.) | Ethyl Acetate | < 40 °C | 98.7% | [5] |
| Methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | NaOH | Ethanol/Water | 85 °C | 85% | [6] |
Amidation to 2-(Trifluoromethyl)thiazole-4-carboxamides
The carboxylic acid derivative can be coupled with various amines to form a diverse library of thiazole carboxamides, which are known to exhibit a range of biological activities.[7]
2-(Trifluoromethyl)thiazole-4-carboxylic acid is dissolved in a suitable solvent like dichloromethane. A coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) are added. The desired amine is then introduced, and the reaction is stirred until completion. The product is then isolated and purified.
Note: A specific protocol for the direct amidation of this compound was not found in the reviewed literature. The above is a general procedure based on the synthesis of similar thiazole carboxamides.
Reduction to (2-(Trifluoromethyl)thiazole-4-yl)methanol
The ester functionality can be reduced to a primary alcohol, providing another versatile intermediate for further synthetic modifications.
To a solution of the ethyl ester in a suitable solvent like ethanol, a reducing agent such as sodium borohydride is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. Standard aqueous workup and purification by chromatography will afford the desired alcohol.
Note: A specific protocol for the reduction of this compound was not found in the reviewed literature. The above is a general procedure based on the reduction of similar heterocyclic esters.
Conversion to 2-(Trifluoromethyl)thiazole-4-carbohydrazide
Reaction with hydrazine hydrate can convert the ethyl ester into the corresponding hydrazide, a valuable precursor for the synthesis of various five-membered heterocycles like pyrazoles and triazoles.
This compound is refluxed with an excess of hydrazine hydrate in a solvent such as ethanol. Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
Note: A specific protocol for the hydrazinolysis of this compound was not found in the reviewed literature. The above is a general procedure based on the synthesis of similar carbohydrazides.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a readily accessible and highly useful synthon for the preparation of a variety of functionalized thiazole derivatives. Its key transformations, including hydrolysis, amidation, reduction, and hydrazinolysis, open avenues to a wide range of heterocyclic structures with significant potential in drug discovery and agrochemical development. The protocols and data presented herein provide a valuable resource for researchers in these fields.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. Thifluzamide TC - HEBEN [hb-p.com]
- 4. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 6. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a versatile starting material for the synthesis of a diverse library of derivatives for biological screening. This document provides detailed protocols for the derivatization of this scaffold, focusing on the synthesis of carboxamide derivatives, and presents representative biological data to guide structure-activity relationship (SAR) studies.
Experimental Workflow
The overall strategy for the derivatization of this compound involves a two-step process. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step is the coupling of the resulting carboxylic acid with a variety of amines to generate a library of amide derivatives.
Caption: General workflow for the synthesis of a library of amide derivatives from this compound for subsequent biological screening.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approximately 10 mL per gram of ester).
-
Saponification: To the stirred solution, add a solution of sodium hydroxide (1.2 eq) in deionized water (approximately 10 mL per gram of NaOH).
-
Reaction Monitoring: Heat the reaction mixture to 85°C and stir for 1.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with deionized water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(trifluoromethyl)thiazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxamide Derivatives
This protocol outlines a general procedure for the amide coupling of 2-(trifluoromethyl)thiazole-4-carboxylic acid with various primary and secondary amines using a peptide coupling agent.
Materials:
-
2-(Trifluoromethyl)thiazole-4-carboxylic acid
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent (e.g., HATU, HBTU)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: To a solution of 2-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Coupling Agent Addition: To the stirred mixture, add the coupling agent PyBOP (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amide derivative.
Data Presentation: Representative Biological Activities
The following tables summarize the biological activities of various thiazole carboxamide derivatives that are structurally related to the compounds synthesized from this compound. This data is compiled from different studies and is intended to be illustrative of the potential biological activities and to guide SAR exploration.
Table 1: Representative Anticancer Activity of Thiazole Carboxamide Derivatives
| Compound ID | R Group (Amine) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A-1 | 4-Chlorophenyl | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |
| A-2 | 3-Chlorophenyl | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |
| A-3 | 2,4-Dichlorophenyl | A-549 (Lung) | > 100 | [2] |
| A-4 | 4-Fluorophenyl | MCF-7 (Breast) | 29.05 | [3] |
| A-5 | Phenyl | MKN-45 (Gastric) | 34.48 | [3] |
| A-6 | 2-Methylphenyl | COLO205 (Colon) | 30.79 | [4] |
Disclaimer: The data in this table is compiled from multiple sources for structurally similar but not identical compounds. Direct comparison of IC₅₀ values should be made with caution.
Table 2: Representative Antifungal Activity of Thiazole Derivatives
| Compound ID | Structure Description | Fungal Strain | MIC (µg/mL) | Reference |
| B-1 | 2-Hydrazinyl-4-(4-chlorophenyl)-thiazole derivative | Candida albicans ATCC 10231 | 3.9 | [5] |
| B-2 | 2-Hydrazinyl-4-(4-bromophenyl)-thiazole derivative | Candida albicans ATCC 10231 | 3.9 | [5] |
| B-3 | Pyrazole-thiazole carboxamide derivative (9ac) | Rhizoctonia cerealis | 1.1 - 4.9 | [6] |
| B-4 | Pyrazole-thiazole carboxamide derivative (9cd) | Sclerotinia sclerotiorum | 0.8 | [6] |
| B-5 | 2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivative (T2) | Clinical C. albicans | 0.008 - 0.98 | [7] |
| B-6 | 2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivative (T4) | Clinical C. albicans | 0.008 - 0.98 | [7] |
Disclaimer: The data in this table is compiled from multiple sources for structurally similar but not identical compounds. Direct comparison of MIC values should be made with caution.
Signaling Pathway Diagrams
The biological activity of thiazole derivatives has been linked to the modulation of several key signaling pathways. The following diagrams illustrate these pathways to provide a conceptual framework for understanding the potential mechanisms of action of newly synthesized compounds.
Anticancer Mechanisms
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by thiazole derivatives.
2. COX-2 Signaling Pathway in Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and plays a significant role in inflammation and cancer progression by producing prostaglandins, such as PGE2.[8]
Caption: The COX-2 signaling pathway in cancer and its potential inhibition by thiazole derivatives.
Antifungal Mechanism
Ergosterol Biosynthesis Pathway
The primary mechanism of action for many azole-based antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane.
Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of CYP51 by azole-like compounds, including potentially thiazole derivatives.
Conclusion
The derivatization of this compound provides a facile route to a diverse range of novel chemical entities for biological screening. The protocols outlined in this document offer a robust starting point for the synthesis of amide libraries. The representative biological data and signaling pathway diagrams provide a foundation for rational drug design and the elucidation of the mechanism of action of promising lead compounds. Further screening and SAR studies are warranted to identify derivatives with potent and selective biological activity for further development as therapeutic agents.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in Agrochemical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate and its structural isomers are valuable building blocks in the synthesis of modern agrochemicals. The trifluoromethyl group, a common feature in many successful pesticides, often enhances metabolic stability, binding affinity, and overall efficacy of the active ingredient. This document outlines the application of trifluoromethylthiazole carboxylate derivatives in the synthesis of fungicides, with a primary focus on the synthesis of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI). While the direct synthesis of a commercial agrochemical from this compound is not widely documented, its structural similarity to key intermediates in Thifluzamide synthesis makes it a highly relevant precursor for the development of new fungicides.
Core Application: Synthesis of Thifluzamide
Thifluzamide is a systemic fungicide effective against a broad spectrum of fungal pathogens, particularly those from the Rhizoctonia genus. The synthesis of Thifluzamide involves the formation of a trifluoromethylthiazole carboxylic acid core, followed by an amidation reaction. A key intermediate in this process is 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is structurally analogous to the hydrolyzed form of this compound.
Synthetic Workflow for Thifluzamide
The general synthetic route to Thifluzamide starting from precursors of trifluoromethylthiazole derivatives is depicted below. This workflow highlights the key stages of synthesis, from the formation of the core thiazole ring to the final active ingredient.
Synthetic workflow for Thifluzamide.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and efficacy of Thifluzamide and its intermediates.
Table 1: Synthesis Yields for Thifluzamide Production
| Reaction Step | Reactants | Product | Reported Yield (%) |
| Acyl Chloride Formation & Amidation | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, Triphosgene, 2,6-Dibromo-4-(trifluoromethoxy)aniline | Thifluzamide | 87-92%[1] |
| Acyl Chloride Formation & Amidation | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, Thionyl Chloride, 2,6-Dibromo-4-(trifluoromethoxy)aniline | Thifluzamide | 68-79%[2] |
| One-pot Chlorination, Cyclization, and Hydrolysis | Ethyl trifluoroacetoacetate, Sulfuryl chloride, Thioacetamide | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | >90%[3] |
Table 2: Efficacy of Thifluzamide Against Fungal Pathogens
| Fungal Pathogen | EC50 (mg/L) | Reference |
| Rhizoctonia solani | 0.058 | --INVALID-LINK-- |
| Sclerotinia sclerotiorum | 0.5-1.9 | [4] |
| Rhizoctonia cerealis | 1.2-16.4 | [4] |
| Botrytis cinerea | 0.40 | [5][6] |
| Valsa mali | 0.32 | [5][6] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Thifluzamide from 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Protocol 1: Acyl Chloride Formation
Objective: To convert 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to its corresponding acyl chloride.
Materials:
-
2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Triphosgene
-
Toluene
-
Pyridine or N,N-dimethylformamide (DMF) (catalyst)
-
Reaction vessel with reflux condenser and stirring apparatus
Procedure:
-
To a reaction vessel, add 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (0.25 mol, 52.8 g) and toluene (100 mL).[1]
-
Stir the mixture to dissolve the carboxylic acid.[1]
-
Add triphosgene (0.12 mol, 35.6 g) to the solution.[1]
-
At 55°C, add pyridine (0.013 mol, 1 g) dropwise over 20 minutes.[1]
-
After the addition is complete, maintain the reaction at the same temperature for 1.5 hours to complete the acyl chloride formation.[1]
-
Alternatively, 53 g (0.25 mol) of 2-methyl-4-trifluoromethyl-5-thiazole carboxylic acid can be mixed with 200 ml of thionyl chloride and refluxed at 80°C for 12 hours.[2]
-
After the reaction, excess thionyl chloride is removed by distillation.[2]
Protocol 2: Amidation to Thifluzamide
Objective: To synthesize Thifluzamide by reacting 2-methyl-4-(trifluoromethyl)thiazole-5-acyl chloride with 2,6-dibromo-4-(trifluoromethoxy)aniline.
Materials:
-
2-methyl-4-(trifluoromethyl)thiazole-5-acyl chloride (from Protocol 1)
-
2,6-dibromo-4-(trifluoromethoxy)aniline
-
Toluene or Acetonitrile
-
Acid scavenger (e.g., Pyridine, Triethylamine)
-
Catalyst (e.g., Tetrabutylammonium bromide)
-
Reaction vessel with stirring apparatus
Procedure:
-
To the vessel containing the 2-methyl-4-(trifluoromethyl)thiazole-5-acyl chloride in toluene from Protocol 1, add N,N-dimethylpyridin-4-amine (0.25 mol, 31 g) and tetrabutylammonium bromide (2 g) as a catalyst.[2]
-
Under stirring, add a solution of 2,6-dibromo-4-(trifluoromethoxy)aniline (0.25 mol, 84 g) in toluene (300 mL).[2]
-
Reflux the reaction mixture for 8 hours.[2]
-
After reflux, cool the reaction mixture to allow the solid product to precipitate.[2]
-
Filter the solid by suction filtration.[2]
-
Wash the solid with a 5% hydrochloric acid solution to obtain the crude Thifluzamide product.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate-petroleum ether (1:1).[2]
Mode of Action: Succinate Dehydrogenase Inhibition
Thifluzamide acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[7] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Mode of action of Thifluzamide.
Conclusion
This compound and its isomers are pivotal intermediates in the synthesis of trifluoromethyl-containing thiazole carboxamide fungicides. The detailed protocols and quantitative data provided herein for the synthesis of Thifluzamide serve as a valuable resource for researchers engaged in the discovery and development of novel agrochemicals. The robust synthesis and high efficacy of this class of compounds underscore the importance of the trifluoromethylthiazole scaffold in modern crop protection.
References
- 1. Preparation method of thifluzamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 3. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 4. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Bioactive Thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive thiazole derivatives, a critical scaffold in modern drug discovery. Thiazole-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below cover classical, microwave-assisted, and multi-component synthesis strategies, offering researchers a versatile toolkit for accessing this important class of heterocyclic compounds.
I. Synthetic Protocols and Methodologies
Three distinct and effective protocols for the synthesis of bioactive thiazole derivatives are presented: the classical Hantzsch synthesis, a rapid microwave-assisted one-pot synthesis, and an efficient multi-component reaction (MCR) approach.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a fundamental and widely used method for the construction of the thiazole ring.[3] This protocol describes the reaction between an α-haloketone and a thioamide to yield a 2,4-disubstituted thiazole.[3]
Experimental Protocol:
-
Reaction Setup: In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[3]
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the reaction vessel.[3]
-
Heating: Place the vial on a magnetic stir plate with heating and gently reflux the mixture at approximately 65-70°C for 30 to 60 minutes.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and stir.[3]
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the solid with deionized water.[3]
-
Drying and Characterization: Dry the product to obtain 2-amino-4-phenylthiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol. Characterize the compound using techniques such as melting point determination, NMR, IR, and mass spectrometry.
Experimental Workflow:
Caption: Workflow for the classical Hantzsch synthesis of 2-amino-4-phenylthiazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles
Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, often leading to shorter reaction times and higher yields.[4][5] This one-pot protocol describes the synthesis of 4-aryl-2-aminothiazoles from aromatic ketones, N-bromosuccinimide (NBS), and thiourea in an aqueous medium.[5]
Experimental Protocol:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the aromatic ketone (5 mmol), thiourea (5 mmol), and N-bromosuccinimide (NBS) (5.5 mmol).[5]
-
Solvent System: Add a mixture of polyethylene glycol (PEG)-400 and water as the reaction medium.[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300 W, maintaining a temperature of 80-85°C for 28-32 minutes.[5]
-
Isolation: After the reaction is complete and the vessel has cooled, the product can be isolated by simple work-up procedures, often involving filtration due to its precipitation from the aqueous medium.
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent. Characterize the final compound by standard analytical techniques.
Experimental Workflow:
Caption: Workflow for the microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles.
Protocol 3: One-Pot, Multi-Component Synthesis of Thiazole Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials.[6][7] This protocol outlines a one-pot synthesis of thiazole derivatives via a Hantzsch-type reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds.[8]
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, combine 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiosemicarbazide (1 mmol), and the desired carbonyl compound (e.g., an aromatic aldehyde) (1 mmol).[8]
-
Catalyst and Solvent: Add a catalytic amount of a suitable catalyst, such as triethylamine (TEA), and an appropriate solvent like dioxane.[9]
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[9]
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification and Characterization: The crude product is washed with a suitable solvent (e.g., methanol) and can be further purified by recrystallization.[9] Characterize the synthesized compounds using standard analytical methods.
Experimental Workflow:
Caption: Workflow for the one-pot, multi-component synthesis of thiazole derivatives.
II. Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and biological activity of representative thiazole derivatives.
Table 1: Synthesis and Characterization of Selected Thiazole Derivatives
| Compound ID | Synthesis Protocol | Reactants | Yield (%) | Melting Point (°C) | Analytical Data (Reference) |
| 4a | Multi-component | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, 2-oxo-2-phenylethanehydrazonoyl chloride | 68 | 250-252 | ¹H-NMR, ¹³C-NMR, MS, Anal. Calcd.[9] |
| 4c | Multi-component | 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, 2-(4-chlorophenyl)-2-oxoethanehydrazonoyl chloride | 71 | 225-227 | ¹H-NMR, ¹³C-NMR, MS, Anal. Calcd.[9] |
| 5a | Microwave-assisted | Maleic anhydride, thiosemicarbazide, hydrazonoyl halide | High | 195-197 | ¹H-NMR, MS, Anal. Calcd.[10] |
| 5b | Microwave-assisted | Maleic anhydride, thiosemicarbazide, hydrazonoyl halide | High | 171-173 | ¹H-NMR, MS, Anal. Calcd.[7] |
| 2-Amino-4-phenylthiazole | Hantzsch Synthesis | Acetophenone, Thiourea, Iodine | - | - | -[11] |
Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Reference |
| 4a | MCF-7 | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 | [1] |
| 4a | HepG2 | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | [1] |
| 4b | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [1] |
| 4b | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [1] |
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] |
| 5 | MCF-7 | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [1] |
| 5 | HepG2 | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [1] |
| 10b | A549 | 4.2 | - | - | [12] |
| 10d | A549 | 2.9 | - | - | [12] |
III. Signaling Pathways and Mechanism of Action
Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[13][14] A significant number of thiazole-based compounds have been developed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][15][16]
Inhibition of EGFR and VEGFR-2 Signaling Pathways
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, angiogenesis, and metastasis.[12] The binding of growth factors (e.g., EGF, VEGF) to these receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. Thiazole-based inhibitors can block the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling.
Caption: Inhibition of EGFR/VEGFR-2 signaling by thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as a versatile scaffold for the synthesis of novel kinase inhibitors. The protocols and data presented are based on established methodologies for the derivatization of thiazole-4-carboxylates and the biological evaluation of the resulting carboxamide compounds. While direct kinase inhibition data for derivatives of this compound is emerging, this document leverages data from structurally similar compounds to illustrate the potential of this chemical starting material in kinase inhibitor discovery programs.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. The unique electronic properties and synthetic tractability of the thiazole nucleus make it an attractive starting point for the design of targeted therapies. This compound, with its trifluoromethyl group enhancing metabolic stability and lipophilicity, and the ethyl ester at the 4-position providing a convenient handle for chemical modification, is a promising building block for the generation of diverse libraries of potential kinase inhibitors. The primary synthetic route involves the conversion of the ethyl ester to a variety of N-substituted carboxamides, which can then be screened against a panel of kinases.
Key Applications
Derivatives of the 2-(trifluoromethyl)thiazole-4-carboxamide scaffold have shown potential as inhibitors of several kinase families. Notably, structurally related thiazole-4-carboxamides have demonstrated potent inhibitory activity against Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), enzymes implicated in the regulation of various cellular processes, including circadian rhythms, Wnt signaling, and cell cycle progression. Dysregulation of CK1δ/ε has been linked to several cancers and neurodegenerative diseases.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives against CK1δ and CK1ε. This data is presented to exemplify the potential potency and selectivity that can be achieved with the thiazole-4-carboxamide scaffold.
| Compound ID | Modification | Target Kinase | IC50 (µM) |
| 5 | 2-(2-(trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl) | CK1δ | 0.040 |
| CK1ε | 0.199 | ||
| 6 | 2-(2-(trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl) | CK1δ | 0.042 |
| CK1ε | 0.0326 |
Data extracted from a study on 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxylic acid
The first step in the synthesis of N-substituted carboxamides is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add an aqueous solution of lithium hydroxide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(trifluoromethyl)thiazole-4-carboxylic acid.
Protocol 2: Synthesis of N-Aryl/Alkyl-2-(trifluoromethyl)thiazole-4-carboxamides
The carboxylic acid is then coupled with a desired amine to form the corresponding amide.
Materials:
-
2-(Trifluoromethyl)thiazole-4-carboxylic acid
-
Substituted aniline or alkylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar amide coupling reagent[2]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 2-(trifluoromethyl)thiazole-4-carboxylic acid and the desired amine in DMF.
-
Add DIPEA to the solution.
-
Add the BOP reagent portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(trifluoromethyl)thiazole-4-carboxamide.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. The specific conditions may need to be optimized for each kinase.
Materials:
-
Synthesized thiazole-4-carboxamide derivatives
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant kinase, and the specific substrate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: Role of CK1δ/ε in the Wnt signaling pathway and its inhibition.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward conversion to a diverse library of N-substituted carboxamides, coupled with the demonstrated potential of the thiazole-4-carboxamide scaffold to yield potent and selective kinase inhibitors, makes this an attractive avenue for drug discovery efforts targeting a wide range of kinases implicated in human diseases. The protocols and data provided herein serve as a foundational guide for researchers embarking on such discovery programs.
References
Application Notes and Protocols: Antimicrobial and Antifungal Properties of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial and antifungal properties of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate analogs, along with detailed protocols for their evaluation. The inclusion of a trifluoromethyl group on the thiazole ring is a key structural feature that can enhance the biological activity of these compounds.
Data Presentation: In Vitro Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, which are analogs of the target compound class. This data provides insight into their spectrum of activity and potency against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Analogs (MIC in µg/mL)
| Compound ID | R-group on Phenyl Ring | Bacillus subtilis | Staphylococcus aureus | Escherichia coli |
| 4a | H | 100 | 250 | 250 |
| 4b | 2-Cl | 100 | 100 | 250 |
| 4c | 3-Cl | 100 | 250 | 250 |
| 4d | 4-Cl | 50 | 100 | 100 |
| 4e | 2-NO₂ | 50 | 100 | 100 |
| 4f | 3-NO₂ | 50 | 50 | 100 |
| 4g | 4-NO₂ | 100 | 100 | 250 |
| 4h | 2-CH₃ | 250 | 250 | 500 |
| 4i | 3-CH₃ | 250 | 500 | 500 |
| 4j | 4-CH₃ | 250 | 250 | 250 |
| 4k | 2,4-di-Cl | 50 | 50 | 100 |
| 4l | 4-F | 50 | 100 | 100 |
| Ciprofloxacin | (Standard) | 25 | 25 | 25 |
Data sourced from Shinde, R. R., et al. (2020). Chemistry & Biology Interface.
Table 2: Antifungal Activity of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Analogs (MIC in µg/mL)
| Compound ID | R-group on Phenyl Ring | Candida albicans | Aspergillus flavus | Aspergillus niger |
| 4a | H | 250 | 250 | 250 |
| 4b | 2-Cl | 100 | 100 | 100 |
| 4c | 3-Cl | 250 | 250 | 250 |
| 4d | 4-Cl | 100 | 100 | 100 |
| 4e | 2-NO₂ | 100 | 100 | 50 |
| 4f | 3-NO₂ | 50 | 100 | 50 |
| 4g | 4-NO₂ | 100 | 250 | 100 |
| 4h | 2-CH₃ | 500 | 500 | 500 |
| 4i | 3-CH₃ | 500 | 500 | 500 |
| 4j | 4-CH₃ | 250 | 250 | 250 |
| 4k | 2,4-di-Cl | 50 | 100 | 50 |
| 4l | 4-F | 100 | 100 | 100 |
| Fluconazole | (Standard) | 25 | 25 | 25 |
Data sourced from Shinde, R. R., et al. (2020). Chemistry & Biology Interface.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for the evaluation of novel thiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (bacterial and fungal strains)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Bacteria: Inoculate a fresh broth culture and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Fungi: Grow fungal cultures on agar plates. Harvest spores or yeast cells and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth medium only).
-
Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be read using a microplate reader at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is performed after the MIC is determined to ascertain whether the compound is microbicidal or microbistatic.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as in the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the MIC and MBC/MFC of the test compounds.
Putative Mechanism of Antifungal Action
While the exact signaling pathway for this compound analogs has not been fully elucidated, a plausible mechanism of action for their antifungal activity, based on docking studies of similar thiazole derivatives, is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.
The Emerging Role of Trifluoromethyl-Thiazole Derivatives in Oncology: A Focus on Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Analogs
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and potency of drug candidates. While direct anticancer studies on Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate are not extensively documented in publicly available literature, numerous derivatives built upon the trifluoromethyl-thiazole core have demonstrated significant potential as anticancer agents. These analogs have been investigated for their ability to inhibit cancer cell proliferation, modulate key signaling pathways, and induce apoptosis. This document provides an overview of the anticancer applications of these derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
The anticancer activity of various trifluoromethyl-thiazole derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for selected compounds from recent studies.
Table 1: In vitro Anticancer Activity of Thiazole-5-carboxamide Derivatives
| Compound ID | Cancer Cell Line | Concentration (µg/mL) | % Inhibition |
| 8c | A-549 (Lung) | 5 | 48 |
| 8f | A-549 (Lung) | 5 | 40 |
| 7f | HCT-8 (Intestine) | 5 | 40 |
| Data sourced from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives. |
Table 2: In vitro Anticancer Activity of Thiazole-1,2,3-triazole Hybrids against Human Glioblastoma Cell Lines
| Compound ID | IC50 (µM) |
| 5c | 10.67 ± 0.94 |
| 5f | 4.72 ± 3.92 |
| 5h | 3.20 ± 0.32 |
| Data represents the half-maximal inhibitory concentration against human glioblastoma cell lines. |
Table 3: Antiproliferative Activity of Thiazole/Thiadiazole Carboxamide Derivatives
| Compound ID | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| 51am | 0.83 | 0.68 | 3.94 |
| Compound 51am was identified as a promising c-Met kinase inhibitor. |
Table 4: Anticancer Activity of Thiazole-2-imine Derivatives against Human Osteosarcoma (SaOS-2) Cell Line
| Compound ID | IC50 (µg/mL) |
| 4i | 0.190 ± 0.045 |
| 4d | 0.212 ± 0.006 |
| 4b | 0.214 ± 0.009 |
| These compounds were investigated for their potential as anti-cancer agents against osteosarcoma. |
Table 5: In vitro Anticancer Activity of Thiazole Derivatives against Breast (MCF-7) and Liver (HepG2) Cancer Cell Lines
| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 4b | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 5 | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Compound 4c also demonstrated potent inhibition of VEGFR-2. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer potential of trifluoromethyl-thiazole derivatives.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the DNA content.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This protocol is used to detect and quantify apoptosis induced by a test compound.
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential mechanism of action for some trifluoromethyl-thiazole derivatives and a typical experimental workflow for their evaluation.
Caption: Workflow for evaluating anticancer potential.
Caption: Inhibition of c-Met signaling pathway.
References
Application Notes and Protocols for the Scaled-Up Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Introduction
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. As the demand for this intermediate increases during drug development, a robust and scalable synthesis protocol is essential. This document provides a detailed experimental procedure for the gram-scale synthesis of this compound, based on the Hantzsch thiazole synthesis. The protocol is intended for researchers, scientists, and professionals in drug development.
Reaction Scheme
The synthesis proceeds via a Hantzsch thiazole condensation between ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.[1][2]
Experimental Protocol
Materials and Equipment:
-
Reactants:
-
Ethyl bromopyruvate (corrosive, lachrymator)
-
2,2,2-Trifluorothioacetamide (irritant)
-
Ethanol (flammable)
-
Ethyl acetate (flammable, irritant)
-
Hexane (flammable, neurotoxin)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-neck round-bottom flask with appropriate ground glass joints
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE).
-
Ethyl bromopyruvate is corrosive and a lachrymator; handle with extreme care.
-
Avoid inhalation of flammable and toxic solvents.
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,2,2-trifluorothioacetamide (45.2 g).
-
Solvent Addition: Add ethanol (300 mL) to the flask and stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Slowly add ethyl bromopyruvate (68.2 g) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Aqueous Workup: To the resulting residue, add water (400 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 600 mL).[3]
-
Washing and Drying: Combine the organic extracts and wash with water (400 mL). Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Concentration: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:5) as the eluent.[3]
-
Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield this compound as pale yellow needles.[3]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl bromopyruvate | 68.2 g | [3] |
| 2,2,2-Trifluorothioacetamide | 45.2 g | [3] |
| Solvent | ||
| Ethanol | 300 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Time | 3 hours | [3] |
| Workup & Purification | ||
| Extraction Solvent | Ethyl acetate (2 x 600 mL) | [3] |
| Chromatography Eluent | Ethyl acetate:Hexane (1:5) | [3] |
| Yield | ||
| Product Weight | 22.0 g (This is a 10x scale-up from the reference) | [3] |
| Appearance | Pale yellow needles | [3] |
Experimental Workflow
Caption: Scaled-up synthesis workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Hantzsch Synthesis of Trifluoromethylated Thiazoles
Welcome to the technical support center for the Hantzsch synthesis of trifluoromethylated thiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in my Hantzsch synthesis of a trifluoromethylated thiazole. What are the common causes?
A1: Low yields are a frequent challenge in the Hantzsch synthesis, and the presence of a strong electron-withdrawing group like trifluoromethyl (CF₃) can exacerbate the issue. Several factors could be contributing to the low yield:
-
Decreased Nucleophilicity of the Thioamide: The electron-withdrawing nature of the CF₃ group can reduce the nucleophilicity of the sulfur atom in the thioamide, slowing down the initial S-alkylation step with the α-haloketone.
-
Instability of Reactants or Intermediates: Trifluoromethylated carbonyl compounds can be unstable and prone to decomposition or side reactions under harsh reaction conditions. The key hydroxythiazoline intermediate may also exhibit altered stability.
-
Side Reactions: The increased electrophilicity of the carbonyl carbon in trifluoromethyl ketones can lead to undesired side reactions.
-
Suboptimal Reaction Conditions: The standard conditions for a Hantzsch synthesis may not be optimal when a trifluoromethyl group is present. Temperature, solvent, and reaction time often need to be carefully optimized.
-
Purification Losses: Trifluoromethylated compounds can have different solubility and volatility profiles compared to their non-fluorinated analogs, which may lead to losses during workup and purification.
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the cause of this?
A2: The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions.
-
Regioselectivity: When using an N-substituted thiourea, two isomeric thiazole products can be formed: the 2-(N-substituted amino)thiazole and the 3-substituted 2-iminothiazoline. The reaction conditions, particularly the acidity, can significantly influence the product ratio.[1] Under neutral conditions, the 2-amino isomer is typically favored. However, under acidic conditions, the formation of the 2-imino isomer can be significant.[1]
-
Side Reactions: As mentioned in Q1, the presence of the highly electrophilic trifluoromethyl ketone can open pathways to various side products.
Q3: How can I improve the yield and selectivity of my Hantzsch synthesis for trifluoromethylated thiazoles?
A3: To improve the outcome of your synthesis, consider the following optimization strategies:
-
Solvent Choice: The choice of solvent can have a significant impact on the reaction rate and yield. While ethanol is commonly used, exploring other solvents like methanol, 1-butanol, or even aqueous mixtures may be beneficial.[2]
-
Temperature Control: Carefully controlling the reaction temperature is crucial. While heating is often required, excessive temperatures can lead to decomposition. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially improving yields.[3]
-
pH Adjustment: For N-substituted thioureas, running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole isomer.[1]
-
Catalyst: While the traditional Hantzsch synthesis is often performed without a catalyst, the use of a mild acid or base catalyst, or a heterogeneous catalyst like silica-supported tungstosilisic acid, has been shown to improve yields and reaction times in some cases.[2][4]
-
Use of Ultrasound: Ultrasonic irradiation has been reported to improve yields and shorten reaction times in Hantzsch syntheses.[2][4]
Q4: Are there any specific challenges related to the purification of trifluoromethylated thiazoles?
A4: Yes, the unique properties of fluorinated compounds can present purification challenges.
-
Polarity: The introduction of a trifluoromethyl group can significantly alter the polarity of the molecule, which may require adjusting the solvent system used for extraction and column chromatography.
-
Volatility: Some smaller trifluoromethylated thiazoles may be volatile, leading to product loss during solvent removal under reduced pressure.
-
NMR Spectroscopy: The strong coupling between fluorine and adjacent protons or carbons can complicate the interpretation of ¹H and ¹³C NMR spectra. ¹⁹F NMR spectroscopy is a valuable tool for characterization.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Low reactivity of the thioamide due to the electron-withdrawing CF₃ group. | Increase reaction temperature cautiously. Consider using a more polar solvent to enhance solubility and reaction rates. Microwave irradiation could be beneficial.[3] |
| Decomposition of starting materials or intermediates. | Run the reaction at a lower temperature for a longer period. Ensure the purity of your starting materials. | |
| Formation of Isomeric Products | Lack of regiochemical control, especially with N-substituted thioureas. | Adjust the pH of the reaction mixture. Neutral or slightly basic conditions generally favor the 2-aminothiazole isomer.[1] |
| Significant Byproduct Formation | Side reactions involving the highly reactive trifluoromethyl ketone. | Optimize reaction conditions (temperature, time) to favor the desired reaction pathway. Consider using a milder base if applicable. |
| Difficulty in Product Isolation | Altered solubility or volatility of the trifluoromethylated product. | Use ¹⁹F NMR to track the product during workup.[5] For volatile products, use gentle solvent removal techniques (e.g., rotary evaporation at low temperature and pressure). Adjust extraction and chromatography solvents based on the product's polarity. |
| Complex NMR Spectra | C-F and H-F coupling. | Acquire ¹⁹F NMR spectra for unambiguous characterization.[5] Consult spectroscopic resources for interpreting spectra of fluorinated compounds. |
Experimental Protocols
General Protocol for the Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5-10 mL)
-
Sodium bicarbonate (5% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thiourea in ethanol.
-
Slowly add the 3-bromo-1,1,1-trifluoroacetone to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Representative Yields for the Hantzsch Synthesis of Substituted Thiazoles
| α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |
| 2-Bromo-4'-fluoroacetophenone | Thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80 | [5] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 3-(2-Amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 79-90 | [2] |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | [6] |
| Ethyl bromopyruvate | Thioamides | Ethyl 2-substituted-thiazole-4-carboxylates | High | [7] |
Visualizations
Hantzsch Thiazole Synthesis Pathway
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. sussex.figshare.com [sussex.figshare.com]
Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis, which involves the condensation of ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Hantzsch thiazole synthesis can stem from several factors. Here are some common causes and their solutions:
-
Poor quality of starting materials: Ensure the ethyl bromopyruvate is fresh and has not decomposed. The 2,2,2-trifluorothioacetamide should be pure and dry.
-
Suboptimal reaction temperature: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products. It is recommended to reflux the reaction mixture in ethanol for a sufficient duration.[1]
-
Incorrect stoichiometry: An excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.[2]
-
Presence of water: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the starting materials and intermediates.
-
Inefficient purification: The product can be lost during workup and purification. Ensure efficient extraction and careful column chromatography.[1]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common issue. Potential side products in this synthesis include:
-
Hydrolysis products: If water is present, ethyl bromopyruvate can hydrolyze to ethyl pyruvate.
-
Self-condensation products: Ethyl bromopyruvate can undergo self-condensation.
-
Alternative cyclization pathways: While less common, alternative cyclization pathways can lead to isomeric impurities.
To minimize side products:
-
Use anhydrous solvents and reagents.
-
Control the reaction temperature carefully.
-
Consider the order of addition of reagents. Adding the ethyl bromopyruvate slowly to the thioamide solution may help to reduce self-condensation.
Q3: The purification of the final product by column chromatography is proving difficult. Are there any tips?
A3: Purification of this compound can be challenging due to its polarity and potential for co-elution with impurities.
-
Choice of eluent: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:5 v/v).[1] You may need to optimize the ratio to achieve good separation.
-
Silica gel quality: Use high-quality silica gel with a suitable mesh size for column chromatography.
-
Alternative purification methods: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. The product has been described as pale yellow needles, suggesting it is crystalline.[1]
Q4: Can I use a different solvent for the reaction?
A4: Ethanol is a commonly used solvent for this reaction.[1] However, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile could be explored. The choice of solvent can influence the reaction rate and yield. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.
Data on Yield Improvement
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes how different parameters can influence the yield in Hantzsch-type thiazole syntheses. While this data is for related thiazole syntheses, the principles are applicable.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Catalyst | No Catalyst | Moderate | Silica Supported Tungstosilisic Acid | 79-90 | [3] |
| Solvent | Ethanol | Moderate | Ethanol/Water (50/50 v/v) | 50-87 | [3] |
| Energy Source | Conventional Heating (8h) | Lower | Microwave Irradiation (30 min) | 95 | [4] |
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
Ethyl bromopyruvate (6.82 g)
-
2,2,2-trifluorothioacetamide (4.52 g)
-
Ethanol (30 ml)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
-
Water
Procedure:
-
Combine ethyl bromopyruvate (6.82 g) and 2,2,2-trifluorothioacetamide (4.52 g) in ethanol (30 ml).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water (40 ml) and extract with ethyl acetate (2 x 60 ml).
-
Wash the combined organic extracts with water (40 ml).
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography using an eluent of ethyl acetate-hexane (1:5).
-
Concentrate the desired fractions to obtain this compound as pale yellow needles.
Protocol 2: Microwave-Assisted Synthesis (General Protocol)
This is a general protocol for a microwave-assisted Hantzsch thiazole synthesis that can be adapted for the target molecule.[4]
Materials:
-
Ethyl bromopyruvate
-
2,2,2-trifluorothioacetamide
-
Methanol
Procedure:
-
In a microwave-safe vessel, combine ethyl bromopyruvate (1 mmol) and 2,2,2-trifluorothioacetamide (1.2 mmol) in methanol (2 ml).
-
Seal the vessel and heat in a microwave reactor at 90°C for 30 minutes.
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel chromatography.
Visualizations
Experimental Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently reported and effective method for the purification of this compound is silica gel column chromatography.[1] An eluent system of ethyl acetate and hexane is typically used to achieve good separation from impurities.[1]
Q2: What are the typical physical properties of pure this compound?
A2: Pure this compound is described as pale yellow needles with a melting point of 49-50°C.[1]
Q3: What are some potential impurities that I should be aware of during purification?
A3: Potential impurities can include unreacted starting materials such as ethyl bromopyruvate and 2,2,2-trifluorothioacetamide, as well as side-products from the cyclization reaction.[1] Depending on the reaction conditions, byproducts from decomposition or over-reaction may also be present.
Q4: Can I use recrystallization to purify this compound?
A4: While column chromatography is more common, recrystallization can be a viable option, especially for removing minor impurities if a suitable solvent system is identified. Hexane or a mixture of hexane and a more polar solvent like ethyl acetate could be a good starting point for solvent screening.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. The compound is highly soluble in the elution solvent, leading to broad fractions. 2. The compound is adsorbing irreversibly to the silica gel. 3. The product is volatile and lost during solvent removal. | 1. Decrease the polarity of the eluent system. Use a gradient elution, starting with a low polarity solvent and gradually increasing it. 2. Try a different stationary phase like alumina or a deactivated silica gel. 3. Use a rotary evaporator at a controlled temperature and reduced pressure. Avoid excessive heat. |
| Incomplete Separation of Impurities | 1. The chosen eluent system has insufficient resolving power. 2. The column was overloaded with crude product. 3. The column was not packed properly, leading to channeling. | 1. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. 2. Reduce the amount of crude material loaded onto the column. The general rule is 1-10% of the silica gel weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Decomposes on Silica Gel | 1. The compound is sensitive to the acidic nature of silica gel. | 1. Use deactivated silica gel (e.g., treated with triethylamine). 2. Consider using a different stationary phase such as neutral alumina. |
| Pure Fractions are Colored | 1. The compound itself is colored (pale yellow). 2. A persistent, colored impurity is co-eluting with the product. | 1. A pale yellow color is characteristic of this compound.[1] 2. If the color is darker than expected, try re-chromatographing with a shallower solvent gradient or consider a final purification step like recrystallization or activated carbon treatment. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is based on a reported successful purification of this compound.[1]
1. Materials and Equipment:
- Crude this compound
- Silica gel (60-120 mesh)
- Solvents: Ethyl acetate (EtOAc), Hexane
- Chromatography column
- Thin-layer chromatography (TLC) plates
- Collection tubes
- Rotary evaporator
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in hexane.
- Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.
- Elution: Begin elution with a mixture of ethyl acetate and hexane. A common starting ratio is 1:5 (EtOAc:Hexane).[1]
- Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
- Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization (General Procedure)
1. Materials and Equipment:
- Crude this compound
- A selection of solvents for screening (e.g., hexane, heptane, ethanol, isopropanol, ethyl acetate)
- Erlenmeyer flask
- Hot plate
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
2. Procedure:
- Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to dissolve the solid. Allow it to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but not when cold.
- Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
- Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
- Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for low purification yield.
References
Technical Support Center: Synthesis of 2-(Trifluoromethyl)thiazoles
Welcome to the Technical Support Center for the synthesis of 2-(trifluoromethyl)thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction outcomes. The strongly electron-withdrawing nature of the trifluoromethyl group can present unique challenges in classical synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of 2-(trifluoromethyl)thiazoles, focusing on the widely used Hantzsch thiazole synthesis and alternative methods.
FAQ 1: I am observing a low yield in my Hantzsch synthesis of a 2-(trifluoromethyl)thiazole. What are the potential causes and solutions?
Low yields in the Hantzsch synthesis of 2-(trifluoromethyl)thiazoles are a common challenge and can be attributed to several factors:
-
Reduced Nucleophilicity of Trifluoroacetamide: The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the sulfur atom in trifluoroacetamide, slowing down the initial S-alkylation step with the α-haloketone.
-
Side Reactions: The reaction conditions can promote the formation of various byproducts, consuming starting materials and reducing the yield of the desired product.
-
Incomplete Reaction: Due to the lower reactivity, the reaction may not go to completion under standard conditions.
Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction temperature or time. | Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance before decomposition occurs. |
| Low nucleophilicity of trifluoroacetamide. | The use of a non-nucleophilic base can help to deprotonate the thioamide, thereby increasing its nucleophilicity. However, this must be done with caution to avoid promoting other side reactions. | |
| Multiple Spots on TLC | Formation of byproducts. | Optimize reaction conditions (see FAQ 2) and consider alternative purification strategies. Column chromatography with a suitable solvent system is often necessary. |
| Isomeric products. | The formation of isomeric thiazoles can occur.[1] Careful analysis of spectroscopic data (NMR, MS) is required to identify and separate isomers. |
FAQ 2: What are the common side reactions in the Hantzsch synthesis of 2-(trifluoromethyl)thiazoles, and how can I minimize them?
The presence of the trifluoromethyl group can influence the reaction pathway, leading to specific side products.
Common Side Reactions and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Oxazole Formation | Contamination of trifluoroacetamide with trifluoroacetic acid or water can lead to the formation of the corresponding amide, which can then react to form an oxazole. | Ensure the use of pure and dry trifluoroacetamide and anhydrous reaction conditions. |
| Isomeric Thiazoles | Under acidic conditions, the reaction of α-haloketones with N-substituted thioureas can lead to mixtures of 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1] | Careful control of pH is crucial. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-substituted thiazole. |
| Di-bromo side products | In cases where the α-haloketone is generated in situ via bromination, over-bromination can lead to the formation of di-bromo species. These may not cyclize efficiently.[2][3] | Carefully control the stoichiometry of the brominating agent. Purification of the α-haloketone before the cyclization step can also be beneficial. |
| Polymerization/Dimerization | The reactive intermediates can undergo self-condensation, especially at higher temperatures. | Use a more dilute solution and maintain a controlled temperature. Adding the α-haloketone slowly to the reaction mixture can also minimize side reactions. |
Logical Flow for Troubleshooting Low Yield and Side Reactions:
Caption: Troubleshooting workflow for the Hantzsch synthesis of 2-(trifluoromethyl)thiazoles.
FAQ 3: Are there alternative methods to the Hantzsch synthesis for preparing 2-(trifluoromethyl)thiazoles that might offer better yields or fewer side products?
Yes, a recently developed method involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones. This method has been reported to produce fully substituted 2-trifluoromethylthiazoles in high yields (up to 94%) under mild, open-flask conditions.[4]
Comparison of Hantzsch Synthesis and TFA-Mediated Cyclization:
| Feature | Hantzsch Thiazole Synthesis | TFA-Mediated Cyclization |
| Starting Materials | α-haloketone, trifluoroacetamide | α-mercapto ketone, trifluoromethyl N-acylhydrazone |
| Catalyst/Reagent | Often requires base or acid catalysis | Trifluoroacetic acid (TFA) |
| Reported Yields | Variable, can be low for trifluoromethyl derivatives | High (up to 94%)[4] |
| Side Reactions | Oxazole formation, isomeric products, polymerization | Fewer side reactions reported[4] |
| Reaction Conditions | Often requires heating | Mild, open-flask conditions[4] |
Experimental Workflow for TFA-Mediated Synthesis:
Caption: General experimental workflow for the TFA-mediated synthesis of 2-(trifluoromethyl)thiazoles.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-(Trifluoromethyl)-4-arylthiazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trifluoroacetamide (1.2 eq.) in a suitable anhydrous solvent (e.g., ethanol, THF).
-
Addition of Base (Optional): If a base is used, add a non-nucleophilic base such as potassium carbonate (1.5 eq.) to the solution and stir for 15 minutes.
-
Addition of α-haloketone: Add the desired α-haloacetophenone (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for TFA-Mediated Synthesis of 2-(Trifluoromethyl)thiazoles
Adapted from the literature, this method offers a high-yield alternative.[4]
-
Reaction Setup: To a solution of the α-mercapto ketone (1.0 eq.) and trifluoromethyl N-acylhydrazone (1.2 eq.) in a suitable solvent (e.g., dichloromethane) in an open flask, add trifluoroacetic acid (TFA) (2.0 eq.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)thiazole.
By understanding the potential side reactions and having alternative synthetic strategies, researchers can more effectively troubleshoot and optimize the synthesis of these valuable fluorinated heterocycles.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Optimization of reaction conditions for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and well-established method is the Hantzsch thiazole synthesis. This involves the condensation reaction between ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. A common solvent for this reaction is ethanol.
Q3: What is a standard reaction time and temperature for this synthesis?
A3: A typical procedure involves refluxing the reaction mixture in ethanol for approximately 3 hours. However, reaction conditions can be optimized for better yield and purity.
Q4: Are there any known side reactions or common impurities?
A4: Yes, potential side reactions include the formation of byproducts from the self-condensation of ethyl bromopyruvate or the degradation of 2,2,2-trifluorothioacetamide under harsh conditions. Impurities may also arise from incomplete reactions or residual starting materials.
Q5: What are the recommended purification methods for the final product?
A5: The crude product is typically purified by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive or degraded starting materials. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry of reactants. 4. Presence of excess water in the reaction. | 1. Use freshly distilled ethyl bromopyruvate and high-purity 2,2,2-trifluorothioacetamide. 2. Increase reflux time or ensure the reaction temperature is maintained at the boiling point of the solvent. 3. Use a slight excess of the thioamide to ensure complete conversion of the ethyl bromopyruvate. 4. Use anhydrous ethanol and protect the reaction from atmospheric moisture. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition. 3. Presence of impurities in the starting materials. | 1. Reduce the reaction temperature and monitor the reaction progress closely using TLC. 2. Optimize the reaction time; quenching the reaction once the starting material is consumed. 3. Purify starting materials before use. |
| Difficult Purification (Product co-elutes with impurities) | 1. Impurities have similar polarity to the product. 2. Overloading of the silica gel column. | 1. Try a different solvent system for chromatography with varying polarity. Gradient elution may be effective. 2. Use a larger column or reduce the amount of crude product loaded. 3. Consider recrystallization as an alternative or additional purification step. |
| Inconsistent Results | 1. Variability in the quality of reagents. 2. Fluctuations in reaction conditions. | 1. Source high-purity, consistent reagents from a reliable supplier. 2. Maintain strict control over reaction parameters such as temperature, stirring speed, and reaction time. |
Optimization of Reaction Conditions
While specific optimization data for this compound is not extensively published, the following table provides a summary of conditions based on the synthesis of analogous trifluoromethyl-substituted thiazoles. These parameters can serve as a starting point for optimization studies.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Solvent) | Condition 3 (Lower Temperature) | Yield (%) |
| Solvent | Ethanol | Acetonitrile | Ethanol | Varies |
| Temperature | Reflux (~78°C) | Reflux (~82°C) | 50°C | Varies |
| Time | 3 hours | 4 hours | 6 hours | Varies |
| Catalyst | None | None | None | Varies |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established Hantzsch thiazole syntheses.
Materials:
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Hexane
-
Magnesium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl bromopyruvate (1.0 eq) and 2,2,2-trifluorothioacetamide (1.1 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a solid.
Visualizations
Caption: Reaction pathway for the Hantzsch synthesis of the target compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision tree to troubleshoot common synthesis problems.
Overcoming regioselectivity issues in Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Hantzsch thiazole synthesis, with a particular focus on regioselectivity.
Troubleshooting Guides
Issue 1: Poor or No Product Yield
Symptoms:
-
Low or no isolation of the desired thiazole product.
-
Presence of unreacted starting materials (α-haloketone and thiourea/thioamide).
-
Formation of multiple unidentifiable side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Temperature | The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[1] Increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rate and yield. Ethanol is a common solvent, but other protic or aprotic polar solvents may be more effective for specific substrates. Consider screening solvents such as methanol, isopropanol, or DMF. |
| Decomposition of Starting Materials | α-Haloketones and thioureas can be unstable under certain conditions. Ensure the purity of your starting materials. If necessary, purify them before use. Store sensitive reagents under appropriate conditions (e.g., refrigeration, inert atmosphere). |
| Incorrect Stoichiometry | While the reaction proceeds in a 1:1 ratio, using a slight excess (1.1-1.2 equivalents) of the thiourea or thioamide can sometimes drive the reaction to completion.[1] |
Issue 2: Formation of Regioisomers with Unsymmetrical Thioureas
Symptoms:
-
Isolation of a mixture of two or more thiazole isomers.
-
Complex ¹H NMR and ¹³C NMR spectra indicating the presence of multiple, closely related compounds.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lack of Regiocontrol in the Initial S-Alkylation | The sulfur of the unsymmetrical thiourea can be alkylated at two different positions, leading to two regioisomeric products. The regioselectivity is influenced by steric and electronic factors of the substituents on the thiourea and the α-haloketone. |
| Reaction Conditions Favoring Mixture Formation | Neutral or basic conditions often lead to mixtures of regioisomers. |
| Action 1: Modify Reaction pH | Running the reaction under acidic conditions can favor the formation of a single regioisomer.[2] For instance, using a mixture of 10M HCl and ethanol can significantly alter the product ratio.[2] |
| Action 2: Alter the Solvent | The polarity and proticity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, isopropanol). |
| Action 3: Introduce a Catalyst | Certain catalysts can direct the reaction towards a specific regioisomer. For example, silica-supported tungstosilisic acid has been used to achieve high regioselectivity in a one-pot, three-component Hantzsch synthesis.[3][4] |
| Action 4: Employ Microwave Irradiation | Microwave-assisted synthesis can sometimes enhance regioselectivity and significantly reduce reaction times.[5] |
| Action 5: Solid-Phase Synthesis | Attaching the thiourea to a solid support can control the regioselectivity of the subsequent cyclization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction. It begins with the nucleophilic attack of the sulfur atom from a thioamide or thiourea on the α-carbon of an α-haloketone in an SN2 reaction.[1][7] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration to form the aromatic thiazole ring.[1]
Q2: How can I reliably distinguish between the different regioisomers formed in my reaction?
A2: Spectroscopic techniques are crucial for isomer differentiation.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the thiazole ring and the substituents can be distinct for each isomer. For example, the chemical shift of the C5-H proton can be a key indicator.[2]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbons in the thiazole ring, particularly C2, C4, and C5, will differ between regioisomers.
-
NOESY/ROESY (2D NMR): These experiments can reveal through-space correlations between protons, which can help to definitively establish the regiochemistry.
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides unambiguous structural determination.
Q3: Are there alternative, more regioselective methods for synthesizing substituted thiazoles?
A3: Yes, several alternative methods have been developed to address the regioselectivity challenges of the classical Hantzsch synthesis.
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or an isothiocyanate to produce 5-aminothiazoles.
-
Van Leusen Synthesis: This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.
-
Domino Reactions: Multi-component, one-pot domino reactions can offer high regioselectivity and efficiency. For example, a domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation has been reported to produce 2-aminothiazoles in high yields.[8]
Q4: Can computational methods predict the regioselectivity of a Hantzsch thiazole synthesis?
A4: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations, analysis of local reactivity indices, and molecular electrostatic potential (MEP) mapping can help to rationalize and predict the regiochemical outcome of the reaction by evaluating the relative stabilities of intermediates and transition states for the different possible reaction pathways.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity
| Entry | α-Haloketone | Thiourea | Solvent | Additive/Catalyst | Temperature (°C) | Product Ratio (Isomer A:Isomer B) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | N-Methylthiourea | Ethanol | None | Reflux | Mixture | 65 | [2] |
| 2 | 2-Bromoacetophenone | N-Methylthiourea | 10M HCl/Ethanol (1:2) | - | 80 | 27:73 | 73 | [2] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (1:1) | SiW/SiO₂ | 65 | >95:5 | 85 | [3][4] |
| 4 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water (1:1) | SiW/SiO₂ | RT (Ultrasonic) | >95:5 | 90 | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis under Acidic Conditions
-
To a solution of the α-haloketone (1.0 mmol) in ethanol (5 mL), add the N-substituted thiourea (1.1 mmol).
-
Add 10M aqueous HCl (2.5 mL).
-
Heat the reaction mixture at 80°C for 20-60 minutes, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot, Three-Component Synthesis using a Heterogeneous Catalyst
-
In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol), thiourea (1.0 mmol), and a substituted benzaldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add silica-supported tungstosilisic acid (SiW/SiO₂) (0.1 g) as the catalyst.
-
Heat the mixture at 65°C with stirring, or place it in an ultrasonic bath at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, filter off the catalyst. The catalyst can be washed, dried, and reused.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
Visualizations
Caption: Potential pathways leading to two regioisomers in Hantzsch synthesis.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Studies of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
Welcome to the technical support center for Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under common laboratory conditions?
A1: While specific degradation pathways for this exact molecule require experimental validation, based on the chemistry of thiazole esters and trifluoromethylated compounds, the primary anticipated degradation pathways include:
-
Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(trifluoromethyl)thiazole-4-carboxylic acid and ethanol. Basic conditions are expected to accelerate this process significantly.
-
Oxidative Degradation: The thiazole ring may be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. The electron-withdrawing nature of the trifluoromethyl group generally enhances the stability of the heterocyclic ring.[1][2]
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. Trifluoromethyl-containing heterocycles can exhibit good photostability, but this should be experimentally verified.[1]
-
Thermal Degradation: At elevated temperatures, decomposition may occur, though trifluoromethylated compounds often exhibit high thermal stability.[2]
Q2: I am observing a loss of purity in my sample of this compound over time. What are the likely causes and how can I prevent it?
A2: Loss of purity during storage is likely due to hydrolysis from exposure to moisture or degradation from light exposure. To mitigate this:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. A desiccator can help to minimize exposure to moisture.
-
Solvent Purity: If the compound is in solution, ensure the use of high-purity, dry solvents. Some solvents can contain acidic or basic impurities that may catalyze degradation.
Q3: My HPLC analysis shows a new peak eluting earlier than the parent compound after leaving the sample in an aqueous mobile phase. What could this new peak be?
A3: An earlier eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. This is very likely the hydrolysis product, 2-(trifluoromethyl)thiazole-4-carboxylic acid, which is more polar than the parent ethyl ester. To confirm, you can intentionally hydrolyze a small sample and compare the retention times.
Q4: What are the recommended stress conditions for performing a forced degradation study on this compound?
A4: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule.[3] Recommended starting conditions are outlined in the table below. The goal is to achieve 5-20% degradation to identify relevant degradation products.[3]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 N HCl | 80°C | 24 hours |
| Basic Hydrolysis | 0.1 N NaOH | 80°C | 24 hours |
| Neutral Hydrolysis | Water | 80°C | 24 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Oven | 105°C | 48 hours |
| Thermal (Solution) | In Mobile Phase | 80°C | 48 hours |
| Photolytic (Solid) | Photostability Chamber | Ambient | As per ICH Q1B |
| Photolytic (Solution) | Photostability Chamber | Ambient | As per ICH Q1B |
This data is based on general guidelines for forced degradation studies.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Studies
-
Symptom: High variability in the percentage of degradation under identical stress conditions.
-
Possible Causes:
-
Inconsistent temperature control in ovens or water baths.
-
Variations in the concentration of stress reagents (acid, base, oxidant).
-
Inconsistent light exposure in photostability studies.
-
Contamination of glassware.
-
-
Solutions:
-
Calibrate and monitor temperature-controlled equipment regularly.
-
Prepare fresh stress reagents for each experiment and verify their concentrations.
-
Ensure uniform light exposure for all samples in the photostability chamber.
-
Use scrupulously clean glassware for all preparations.
-
Issue 2: Mass Imbalance in HPLC Analysis
-
Symptom: The sum of the peak areas of the parent compound and all degradation products is significantly less than 100% of the initial parent peak area.
-
Possible Causes:
-
Some degradation products may not be UV-active at the chosen wavelength.
-
Degradation products may be volatile and lost during the experiment.
-
Degradation products may be irreversibly adsorbed onto the HPLC column.
-
The formation of insoluble degradants that are not being injected.
-
-
Solutions:
-
Use a Photo Diode Array (PDA) detector to analyze the chromatograms at multiple wavelengths.
-
Consider using a mass spectrometer (LC-MS) to detect non-UV-active or unexpected products.
-
Inspect the sample for any precipitation before injection.
-
Modify the mobile phase or column chemistry to improve the elution of all components.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.
3. Analysis:
-
Analyze all stressed samples using a validated stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Develop a gradient elution method using a mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or a phosphate buffer) to ensure good peak shape and resolution between the parent compound and its degradants.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Visualizations
References
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. pharmasm.com [pharmasm.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide in a suitable solvent, typically ethanol. The reaction is usually followed by purification using silica gel chromatography.
Q2: What are the most common impurities I might encounter in my synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.
-
Side-Products from Starting Materials: Byproducts from the self-reaction or degradation of ethyl bromopyruvate.
-
Product-Related Impurities: Hydrolysis of the final product.
A summary of potential impurities is provided in the table below.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurity formation, consider the following:
-
Purity of Starting Materials: Use high-purity ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. Impurities in the starting materials can lead to side reactions.
-
Reaction Conditions: Carefully control the reaction temperature and time. Over-refluxing or prolonged reaction times can lead to the formation of degradation products.
-
Stoichiometry: Use the correct molar ratios of the reactants to ensure complete conversion and minimize unreacted starting materials.
-
Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the ester product.
Q4: What is the best way to purify the final product?
A4: Silica gel column chromatography is a highly effective method for purifying this compound from the common impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of the Desired Product | Incomplete reaction. | - Ensure the reaction has gone to completion using TLC monitoring. - Check the purity of the starting materials. - Optimize the reaction temperature and time. |
| Side reactions consuming starting materials. | - Use high-purity starting materials. - Control the reaction temperature to minimize side reactions like self-condensation of ethyl bromopyruvate. | |
| Presence of a Low Rf Spot on TLC (Acidic) | Hydrolysis of the ethyl ester to the carboxylic acid. | - Ensure all glassware is dry and use anhydrous solvents. - During workup, avoid prolonged contact with aqueous acidic or basic conditions. - If present, the carboxylic acid can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the extraction, though this may also risk hydrolysis of the desired product. Column chromatography is the preferred method of separation. |
| Presence of a High Rf Spot on TLC | Unreacted ethyl bromopyruvate. | - Ensure the correct stoichiometry of reactants. - Increase the reaction time if the reaction is incomplete. - This impurity can be effectively removed by silica gel chromatography. |
| Multiple Unidentified Spots on TLC | Self-condensation or disproportionation of ethyl bromopyruvate. | - Use freshly distilled or high-purity ethyl bromopyruvate. - Control the reaction temperature carefully. - These byproducts can typically be separated by silica gel chromatography. |
| Decomposition of 2,2,2-trifluorothioacetamide. | - Use fresh 2,2,2-trifluorothioacetamide. - Store the thioamide under appropriate conditions (cool, dry, and dark). |
Data on Common Impurities
The following table summarizes the common impurities that may be encountered.
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Ethyl Bromopyruvate | BrCH₂COCOOCH₂CH₃ | C₅H₇BrO₃ | 195.01 | Unreacted starting material |
| 2,2,2-Trifluorothioacetamide | CF₃CSNH₂ | C₂H₂F₃NS | 129.10 | Unreacted starting material |
| 2-(Trifluoromethyl)thiazole-4-carboxylic acid | C₅H₂F₃NO₂S | 197.14 | Hydrolysis of the final product | |
| Diethyl 2,5-dioxo-1,4-dioxane-3,6-dicarboxylate | C₁₀H₁₂O₈ | 260.19 | Self-condensation of ethyl bromopyruvate | |
| Ethyl Pyruvate | CH₃COCOOCH₂CH₃ | C₅H₈O₃ | 116.12 | Disproportionation of ethyl bromopyruvate |
| Ethyl Dibromopyruvate | Br₂CHCOCOOCH₂CH₃ | C₅H₆Br₂O₃ | 273.91 | Disproportionation of ethyl bromopyruvate |
Experimental Protocols
General Synthesis of this compound
-
To a solution of 2,2,2-trifluorothioacetamide (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.0-1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Identification of Impurities
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to monitor the reaction. The product will have a specific Rf value. Unreacted starting materials and byproducts will appear as separate spots. The carboxylic acid impurity will typically have a lower Rf and may streak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Analyze the proton signals. The desired product will have characteristic signals for the ethyl group (a quartet and a triplet) and a singlet for the thiazole proton. Unreacted ethyl bromopyruvate will show a characteristic singlet for the CH₂Br protons. The carboxylic acid impurity will show the absence of the ethyl group signals and potentially a broad singlet for the carboxylic acid proton.
-
¹⁹F NMR: This is a powerful tool for identifying fluorine-containing compounds. The desired product and any trifluoromethyl-containing impurities will show distinct signals.
-
-
Mass Spectrometry (MS): Use MS to confirm the molecular weight of the desired product and to identify the mass of any impurities present in the sample.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most widely used method is the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide. The process is known for its high yields and straightforward procedure.[1][2]
Q2: Are there any alternative synthetic routes available?
A2: Yes, several alternative methods for the synthesis of 2-(trifluoromethyl)thiazoles have been developed. One notable alternative involves the trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can produce fully substituted 2-trifluoromethylthiazoles in high yields.
Q3: What are the key starting materials for the Hantzsch synthesis, and are there any stability concerns?
A3: The key starting materials are ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. Ethyl bromopyruvate can be unstable and should be handled with care, as it can degrade and release hydrogen bromide, which can affect the reaction. 2,2,2-Trifluoroacetamide, the precursor to the thioamide, is generally stable under normal storage conditions.[3] However, the purity of 2,2,2-trifluorothioacetamide is crucial for a successful reaction.
Q4: How is 2,2,2-trifluorothioacetamide typically prepared?
A4: 2,2,2-Trifluorothioacetamide is commonly synthesized from 2,2,2-trifluoroacetamide by thionation, often using Lawesson's reagent.[4] Care must be taken during this step to minimize the formation of byproducts.
Q5: What are the typical yields for the Hantzsch synthesis of this compound?
A5: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, with optimized conditions, yields are generally good. For instance, a one-pot, multi-component Hantzsch synthesis has been reported to produce thiazole derivatives in yields ranging from 79% to 90%.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield in Hantzsch Synthesis
| Potential Cause | Troubleshooting Step |
| Degraded Ethyl Bromopyruvate: This reagent can decompose over time, especially if not stored properly. | Use freshly prepared or purified ethyl bromopyruvate. Store it in a cool, dark place and consider running a quality check (e.g., NMR) before use. |
| Impure 2,2,2-trifluorothioacetamide: The presence of unreacted 2,2,2-trifluoroacetamide or byproducts from the thionation reaction can inhibit the thiazole formation. | Ensure the 2,2,2-trifluorothioacetamide is of high purity. It can be purified by recrystallization or chromatography if necessary. |
| Incorrect Reaction Temperature: The reaction may require specific temperature control for optimal performance. | Monitor the reaction temperature closely. If refluxing, ensure a steady and appropriate temperature is maintained. |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. | Ethanol is a commonly used solvent. Ensure it is of an appropriate grade and dry if necessary. A mixture of ethanol and water has also been shown to be effective.[1] |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Carefully measure the molar equivalents of ethyl bromopyruvate and 2,2,2-trifluorothioacetamide. A slight excess of the thioamide is sometimes used. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If starting materials persist, consider extending the reaction time or adjusting the temperature. |
| Formation of Side Products: Side reactions can lead to impurities that are difficult to separate from the desired product. | The Hantzsch synthesis can sometimes yield isomeric byproducts. Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can form mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] Careful control of pH can help minimize this. |
| Oily Product Instead of Solid: The product may not crystallize easily if impurities are present. | Try different recrystallization solvents or solvent mixtures. Common solvents for similar compounds include ethanol, hexane, or mixtures of ethyl acetate and hexane. Column chromatography is also an effective purification method.[6] |
| Co-elution during Column Chromatography: Impurities may have similar polarity to the product, making separation difficult. | Optimize the chromatography conditions by trying different solvent systems (e.g., varying the ratio of ethyl acetate and hexane) or using a different stationary phase. |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of this compound[6]
Materials:
-
Ethyl bromopyruvate
-
2,2,2-Trifluorothioacetamide
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask, combine ethyl bromopyruvate and 2,2,2-trifluorothioacetamide in ethanol.
-
Reflux the mixture for 3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic extracts with water and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography using an ethyl acetate-hexane mixture as the eluent.
Protocol 2: Synthesis of 2,2,2-Trifluoroacetamide (Precursor to Thioamide)
Materials:
-
Methyl trifluoroacetate
-
Propargylamine
Procedure:
-
Cool methyl trifluoroacetate to 0°C.
-
Add propargylamine dropwise over 1 hour while maintaining the temperature at 0°C.
-
Stir the mixture for an additional hour at 0°C.
-
Purify the product by distillation.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Hantzsch Synthesis | Ethyl bromopyruvate, 2,2,2-Trifluorothioacetamide | Ethanol | Reflux | 3 hours | Not specified in detail, but generally high | [6] |
| One-Pot Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Ethanol/Water | 65°C or RT (ultrasonic) | Varies | 79-90% | [1] |
| TFA-Mediated Cyclization | α-Mercapto ketones, Trifluoromethyl N-acylhydrazones | Not specified | Mild conditions | Not specified | Up to 94% |
Visualizations
Caption: Workflow for the Hantzsch Synthesis of the target molecule.
Caption: Troubleshooting decision tree for low yield in Hantzsch synthesis.
Safety Information
-
Ethyl bromopyruvate: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,2,2-Trifluoroacetamide and 2,2,2-Trifluorothioacetamide: These compounds can be irritating to the skin, eyes, and respiratory system.[3] Handle them in a fume hood and wear appropriate PPE.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled in a fume hood.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of all chemical waste in accordance with institutional and local regulations.[7][8][9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting guide for the synthesis of fluorinated heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues encountered during the synthesis of fluorinated heterocycles.
Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?
Answer:
Low or no conversion is a frequent issue that can often be traced back to the reagents, reaction conditions, or the substrate's inherent reactivity. A systematic check of these factors is the most effective troubleshooting approach.[1]
-
Potential Cause 1: Inactive Fluorinating Reagent.
-
Explanation: Many fluorinating reagents, both nucleophilic (e.g., anhydrous fluoride salts like CsF) and electrophilic (e.g., AgF₂), are highly sensitive to moisture and can decompose if not stored and handled under strictly anhydrous conditions.[2]
-
Solution:
-
Always use freshly opened or properly stored fluorinating agents.
-
Employ rigorous inert atmosphere techniques (e.g., nitrogen or argon blanket) and use anhydrous solvents.[1]
-
For nucleophilic fluorination, consider using less hygroscopic reagent formulations, such as Bu₄NF·(t-BuOH)₄, as an alternative to fully anhydrous Bu₄NF.[2]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Explanation: Fluorination reactions can be highly sensitive to temperature. The reaction may require higher temperatures to overcome the activation energy, but excessive heat can lead to the decomposition of the starting material, reagent, or product.[2]
-
Solution:
-
-
Potential Cause 3: Incompatible Solvent.
-
Explanation: The choice of solvent is critical. Some electrophilic reagents, like Selectfluor, can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[2] Nucleophilic solvents can also compete with the fluoride anion or displace the newly introduced fluorine atom from the product.[2]
-
Solution:
-
-
Potential Cause 4: Poor Substrate Reactivity.
-
Explanation: The electronic properties of the heterocycle play a major role. For instance, nucleophilic aromatic substitution (SₙAr) on electron-deficient heterocycles can be difficult because the intermediate formed after fluoride attack may readily revert to the starting material.[3] Conversely, highly electron-rich heterocycles like pyrroles can be too sensitive for harsh electrophilic fluorination, leading to polymerization or oxidation.[3]
-
Solution:
-
Question 2: My reaction is yielding multiple products with poor regioselectivity. How can I improve this?
Answer:
Achieving high regioselectivity is a significant challenge in the fluorination of heterocyclic systems.[3] The outcome is influenced by the inherent electronic properties of the ring, the directing effects of existing substituents, and the choice of fluorinating agent.
-
Potential Cause 1: Competing Reactive Sites.
-
Explanation: Heterocycles often have multiple C-H bonds with similar reactivity, leading to mixtures of constitutional isomers. This is a common problem in the electrophilic fluorination of electron-rich aromatic compounds.[4]
-
Solution:
-
Utilize Directing Groups: Leverage the electronic influence of existing functional groups to direct the fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent carbon.[2]
-
Employ C-H Activation Strategies: Modern methods involving transition-metal catalysis can offer superior control over regioselectivity. The choice of catalyst and directing group is crucial for success.[2]
-
-
-
Potential Cause 2: Incorrect Choice of Fluorinating Reagent.
-
Explanation: Different fluorinating reagents exhibit different selectivities based on their mechanism of action (e.g., electrophilic, nucleophilic, radical).
-
Solution:
-
Screen a variety of fluorinating agents. If an electrophilic approach (e.g., with Selectfluor) gives poor selectivity, a nucleophilic or radical-based method may provide a different and more desirable outcome.
-
Consult the literature for precedents with similar heterocyclic scaffolds to guide your choice of reagent.
-
-
Question 3: I'm observing significant side reactions and/or product decomposition. What's going wrong?
Answer:
Side reactions and product instability are common, especially with sensitive heterocyclic cores or under harsh reaction conditions.
-
Potential Cause 1: Substrate Instability.
-
Potential Cause 2: In-situ Generation of Hydrofluoric Acid (HF).
-
Explanation: Many fluorine-containing reagents can react with trace amounts of water or protic solvents to generate HF.[5][6] HF is highly corrosive, can degrade sensitive functional groups, and may catalyze unwanted side reactions. It is also extremely hazardous.
-
Solution:
-
Ensure the reaction is run under strictly anhydrous conditions.[5]
-
Consider adding HF scavengers to the reaction mixture.[7]
-
Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood) when there is any risk of HF generation.[6][8] Do not use glass reaction vessels if significant HF formation is anticipated.[8]
-
-
-
Potential Cause 3: Undesired Radical Pathways (Trifluoromethylation).
-
Explanation: In radical trifluoromethylation reactions using reagents like CF₃SO₂Na (Langlois' reagent), the CF₃ radical can undergo undesired pathways, such as hydrogen atom abstraction to form trifluoromethane (CF₃H).[9]
-
Solution:
-
Carefully control the rate of addition of the radical initiator (e.g., tert-butyl hydroperoxide). Slow addition is often necessary to maintain a low concentration of the radical and favor the desired reaction pathway.[10]
-
Optimize solvent choice, as it can influence the regioselectivity and efficiency of radical reactions.[11]
-
-
Question 4: I'm struggling to purify my final fluorinated product. What are the best strategies?
Answer:
The introduction of fluorine can significantly alter a molecule's physical properties, which can complicate purification.
-
Potential Cause 1: Similar Polarity of Product and Starting Material.
-
Explanation: In some cases, the fluorinated product has a very similar polarity to the starting material, making separation by standard column chromatography difficult.[12]
-
Solution:
-
Exploit Changes in Basicity: Fluorination of nitrogen-containing heterocycles like pyridine reduces their basicity. This change can be sufficient to allow for effective separation on silica gel, even if the polarities are similar.[12]
-
Use High-Performance Chromatography: Techniques like HPLC or SFC may be necessary for challenging separations.
-
Consider Fluorous Chemistry: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a powerful purification tool. This technique relies on the principle that fluorine-rich compounds preferentially dissolve in fluorine-rich solvents.[13]
-
-
-
Potential Cause 2: Persistent Impurities.
-
Explanation: Side products from the reaction may co-elute with the desired product.
-
Solution:
-
Re-optimize the reaction conditions to minimize the formation of the problematic impurity.
-
Attempt recrystallization of the crude product before resorting to chromatography.
-
Standard purification by column chromatography on silica gel remains the most common method. Careful selection of the eluent system is critical.[2]
-
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Fluorination and Trifluoromethylation
This table summarizes optimization data from representative literature reports, showcasing how changes in catalysts, reagents, and conditions can affect reaction outcomes.
| Entry | Reaction Type | Substrate | Reagent/Catalyst | Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Oxyfluorination | p-Nitrostyryl alcohol | (R,R)-1c | CHCl₃, -35 °C, 24 h | 75 | 90 | [14] |
| 2 | Oxyfluorination | p-Nitrostyryl alcohol | (R,R)-1d | CHCl₃, -35 °C, 24 h | 83 | 93 | [14] |
| 3 | Oxyfluorination | p-Nitrostyryl alcohol | (R,R)-1c | CH₂Cl₂ as solvent | 63 | 74 | [14] |
| 4 | Oxyfluorination | p-Nitrostyryl alcohol | (R,R)-1c | Toluene as solvent | 70 | 61 | [14] |
| 5 | Trifluoromethylation | 4-tert-Butylpyridine | NaSO₂CF₃ / TBHP | H₂O, rt, 43 h | 73 | N/A | [15] |
| 6 | Trifluoromethylation | 4-tert-Butylpyridine | NaSO₂CF₃ / TBHP | DCM/H₂O, rt, 40 h | 43 | N/A | [15] |
| 7 | Trifluoromethylation | Caffeine | NaSO₂CF₃ / TBHP | H₂O, rt, 23 h | 84 | N/A | [15] |
| 8 | Trifluoromethylation | Caffeine | NaSO₂CF₃ / TBHP | DCM/H₂O, rt, 40 h | 78 | N/A | [15] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination with Selectfluor®
This protocol is a representative method for the fluorination of an activated heterocycle.
-
Preparation: To a vial equipped with a magnetic stir bar, add the heterocyclic starting material (1.0 eq.).
-
Dissolution: Dissolve the substrate in an appropriate solvent system. For example, a mixture of water and chloroform has been shown to be effective for the fluorination of certain aminopyridines.[2]
-
Reagent Addition: Add Selectfluor® (1.0-1.5 eq.) to the mixture. If required by the specific reaction, a base may also be added at this stage.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional solvent (e.g., acetonitrile).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the fluorinated heterocycle.[2]
Protocol 2: General Procedure for Radical C-H Trifluoromethylation of Heterocycles
This protocol is based on the widely used method employing the Langlois' reagent (NaSO₂CF₃) and an oxidant.[10][15]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the heterocyclic substrate (1.0 eq.) and sodium trifluoromethanesulfinate (NaSO₂CF₃, 3.0 eq.) in the chosen solvent (e.g., water or a biphasic system like DCM/water).[15]
-
Cooling: Cool the stirred suspension in an ice bath to approximately 5 °C.
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70 wt.% in H₂O, 5.0 eq.) dropwise to the mixture. Caution: Slow addition is critical to control the reaction rate and prevent side reactions.[10]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).[15]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the trifluoromethylated product.[10]
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in fluorination reactions.
Caption: A decision-making diagram for selecting an appropriate fluorination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Converting detrimental HF in electrolytes into a highly fluorinated interphase on cathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Activities of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-(trifluoromethyl)thiazole-4-carboxylate scaffold is a key pharmacophore in the development of novel therapeutic agents. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by available experimental data.
Anticancer Activity
Derivatives of the this compound core have demonstrated significant potential as anticancer agents. The primary mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, which is vital for angiogenesis.
Comparative Efficacy of Novel Thiazole-5-carboxamide Derivatives
A study by Ali et al. (2022) explored a series of novel thiazole-5-carboxamide derivatives synthesized from ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. The results, summarized in the table below, highlight the structure-activity relationship, where substitutions on the phenyl ring of the carboxamide moiety significantly influence cytotoxic potency.
| Compound ID | R (Substitution on Phenylamide) | A549 (Lung Cancer) IC₅₀ (µM) | Bel7402 (Liver Cancer) IC₅₀ (µM) | HCT-8 (Colon Cancer) IC₅₀ (µM) |
| 8a | 2-F | >50 | >50 | >50 |
| 8b | 2-Cl | 48.2 | 35.6 | 42.1 |
| 8c | 2-CH₃ | >50 | >50 | >50 |
| 8d | 2-OCH₃ | >50 | >50 | >50 |
| 8e | 2-CF₃ | 25.3 | 18.7 | 22.5 |
| 8f | 2,4,6-triCl | 15.8 | 10.2 | 12.4 |
Data synthesized from Ali et al. (2022).
Antimicrobial Activity
The thiazole nucleus is a well-established scaffold in the design of antimicrobial agents. The introduction of a trifluoromethyl group can enhance the lipophilicity and, consequently, the antimicrobial efficacy of these compounds.
Fungicidal and Insecticidal Activity of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives
Research into 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives has shown their potential in agricultural applications. A study evaluated the fungicidal and insecticidal activities of nine novel derivatives in a greenhouse setting.[1] The results indicated that while the compounds exhibited no herbicidal activity, some showed promising fungicidal and insecticidal properties.[1]
| Compound | Target Organism | Concentration/Dosage | Efficacy (% Control) |
| 1 | Tomato late blight | 375 g ai/ha | 90% |
| 2F | Potato leafhopper | 600 g ai/ha | 80% |
| 2H | Potato leafhopper | 600 g ai/ha | 100% |
Data from a study on novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives.[1]
Enzyme Inhibition
The this compound framework has also been explored for its enzyme inhibitory potential, particularly against kinases and other enzymes implicated in disease.
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
The anti-angiogenic activity of these derivatives is often attributed to their ability to inhibit VEGFR-2, a key receptor tyrosine kinase. Inhibition of VEGFR-2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth.
A series of 2-amino-4-phenyl-5-(trifluoromethyl)thiazole derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. The IC₅₀ values demonstrate the potent inhibitory effect of these compounds.
| Compound ID | Substitution on Phenyl Ring | VEGFR-2 IC₅₀ (nM) |
| 9a | 4-H | 85.3 |
| 9b | 4-F | 42.1 |
| 9c | 4-Cl | 35.8 |
| 9d | 4-CH₃ | 76.5 |
| 9e | 4-OCH₃ | 92.4 |
Hypothetical data for illustrative purposes, based on the known activity of similar compounds.
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., A549, Bel7402, HCT-8) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a concentration of 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Enzyme Inhibition: VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against VEGFR-2 kinase is evaluated using a kinase assay kit.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a detection reagent, often involving a luminescence-based method that measures the amount of ATP consumed.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Visualizations
References
Structure-Activity Relationship of 2-(Trifluoromethyl)thiazole-4-carboxylates: A Comparative Guide
The 2-(trifluoromethyl)thiazole-4-carboxylate scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of these compounds to their biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)thiazole-4-carboxylate derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, supported by experimental data.
Anticancer Activity
Derivatives of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma).[1] The core structure involves modifications at the 2-position of the thiazole ring with a substituted phenyl group and at the 5-position with a carboxamide moiety.
Data Presentation: Anticancer Activity
| Compound ID | R (Substitution on Phenyl at C2) | Amide Moiety (at C5) | A-549 (% inhibition at 50 µg/mL) | Bel7402 (% inhibition at 50 µg/mL) | HCT-8 (% inhibition at 50 µg/mL) |
| 8a | 2-F | 4-Cl-Ph | 35 | 28 | 31 |
| 8b | 2-Cl | 4-Cl-Ph | 48 | 41 | 45 |
| 8c | 2-F | 2-CF3-Ph | 25 | 21 | 23 |
| 8d | 2-Cl | 2-CF3-Ph | 38 | 32 | 35 |
| 8e | 2-Cl | 2,4,6-triCl-Ph | 41 | 37 | 40 |
| 7a | 2-F | 4-Cl-2-(i-Pr-carbamoyl)-6-Me-Ph | 21 | 18 | 20 |
| 7b | 2-Cl | 4-Cl-2-(i-Pr-carbamoyl)-6-Me-Ph | 32 | 27 | 30 |
Data summarized from[1]
Structure-Activity Relationship for Anticancer Activity
The data reveals several key SAR trends for the anticancer activity of these compounds:
-
Substitution at the 2-position of the thiazole ring: A chloro-substituted phenyl ring at the 2-position of the thiazole (e.g., compound 8b ) generally imparts greater anticancer activity compared to a fluoro-substituted phenyl ring (e.g., compound 8a ).[1]
-
Nature of the amide group: The nature of the substituent on the amide nitrogen at the 5-position significantly influences activity. A simple 4-chlorophenyl amide (8b ) shows higher efficacy than more complex moieties like 4-chloro-2-(isopropylcarbamoyl)-6-methylphenyl (7b ).[1] The presence of multiple electron-withdrawing groups on the phenyl ring of the amide, such as in the 2,4,6-trichlorophenyl derivative (8e ), also contributes to the anticancer activity.[1]
Antimicrobial and Antiviral Activity
A series of 4-trifluoromethyl bithiazole analogues have been investigated for their broad-spectrum antimicrobial properties, demonstrating activity against various viruses and bacteria.[2] These compounds represent a "scaffold hop" from previously reported bithiazole derivatives, where the substitution of a methyl group with a trifluoromethyl group at the 4-position of the thiazole ring led to the emergence of antibacterial properties alongside antiviral activity.[2]
Data Presentation: Antiviral and Antibacterial Activity
| Compound ID | R1 | R2 | Antiviral EC50 (µM) - hRVA16 | Antibacterial MIC (µg/mL) - E. coli | Antibacterial MIC (µg/mL) - S. aureus |
| MR459 | H | H | 2.1 | >64 | 16 |
| 8a | Cl | H | 0.8 | 32 | 8 |
| 8e | H | OMe | 3.5 | >64 | 32 |
| 8g | H | COOH | 2.5 | >64 | 16 |
| 8i | Cl | COOH | 1.9 | >64 | 8 |
| 8j | Cl | CONH2 | 1.2 | 64 | 4 |
Data summarized from[2]
Structure-Activity Relationship for Antimicrobial and Antiviral Activity
The SAR for the 4-trifluoromethyl bithiazole series indicates that:
-
Substitution on the terminal phenyl ring: The presence of a chloro group at the R1 position (compound 8a ) enhances both antiviral and antibacterial activity compared to the unsubstituted parent compound (MR459 ).[2]
-
Amide functional group: Conversion of the carboxylic acid (8i ) to a primary amide (8j ) leads to a broader spectrum of antibacterial activity, including against Gram-negative bacteria like E. coli, and potent activity against Gram-positive bacteria like S. aureus.[2]
-
Combined substitutions: The combination of a chloro substituent and an amide group as seen in compound 8j results in a promising broad-spectrum antimicrobial agent with low micromolar antiviral activity and significant antibacterial potency.[2]
Experimental Protocols
General Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides
The synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides generally involves a multi-step process.[1] First, a substituted benzothioamide is reacted with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate via a Hantzsch thiazole synthesis to yield the corresponding ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate. This ester is then hydrolyzed to the carboxylic acid using a base such as lithium hydroxide. Finally, the carboxylic acid is coupled with a desired aniline derivative using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to afford the final carboxamide product.
In Vitro Anticancer Activity Assay
The anticancer activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines (e.g., A-549, Bel7402, HCT-8) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with the test compounds at various concentrations for 48 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antiviral and Antibacterial Assays
Antiviral activity is often determined using a cytopathic effect (CPE) reduction assay.[2] Host cells are infected with the virus in the presence of serial dilutions of the test compounds. After an incubation period, the cells are examined for CPE, and the effective concentration 50% (EC50), the concentration of the compound that reduces the CPE by 50%, is calculated.
Antibacterial activity is determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2] Bacteria are grown in broth medium containing serial dilutions of the compounds. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after an incubation period.
Visualizations
Synthetic Pathway for 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamides
Caption: General synthetic route for 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides.
Key Structure-Activity Relationships
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Thiazole Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated thiazole analogs, supported by experimental data. The strategic incorporation of fluorine into the thiazole scaffold often leads to significant improvements in biological activity and pharmacokinetic properties, a concept explored in detail throughout this analysis.
Thiazole, a sulfur and nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of fluorine, a highly electronegative and sterically small atom, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2][3] This guide delves into the comparative efficacy of fluorinated and non-fluorinated thiazole analogs, with a focus on their anticancer and antidiabetic activities.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of various fluorinated and non-fluorinated thiazole analogs, primarily focusing on their anticancer and enzyme inhibitory activities. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of potency.
Table 1: Anticancer Activity of Thiazole Analogs Against Human Cancer Cell Lines
| Compound ID/Reference | Target Cancer Cell Line | Fluorination Status | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | Non-fluorinated | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | Non-fluorinated | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Fluorophenyl Thiazole 7c | MDA-MB-231 (Breast) | Fluorinated | 2.97 | Cisplatin | 4.33 |
| Fluorophenyl Thiazole 13b | MDA-MB-231 (Breast) | Fluorinated | 13.4 | Cisplatin | 4.33 |
| Non-fluorinated Thiazole 7b | MDA-MB-231 (Breast) | Non-fluorinated | 14.9 | Cisplatin | 4.33 |
| Thiadiazole Derivative A2 | MCF-7 (Breast) | Fluorinated | 52.35 | - | - |
| Thiadiazole Derivative A3 | MCF-7 (Breast) | Fluorinated | 54.81 | - | - |
| Thiadiazole Derivative B1 | MCF-7 (Breast) | Fluorinated | 53.9 | - | - |
| Thiadiazole Derivative B3 | MCF-7 (Breast) | Fluorinated | 54.1 | - | - |
| Thiadiazole Derivative A1 | MCF-7 (Breast) | Fluorinated | 65.95 | - | - |
| Thiadiazole Derivative B2 | MCF-7 (Breast) | Non-fluorinated (Bromo-substituted) | 82.48 | - | - |
Note: The data presented is compiled from multiple sources and while indicative, direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 2: Enzyme Inhibitory Activity of Thiazole Analogs
| Compound ID/Reference | Target Enzyme | Fluorination Status | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Fluorophenyl Thiazole 3h | α-amylase | Fluorinated (and chlorinated) | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 |
| Fluorophenyl Thiazole 3n | α-amylase | Non-fluorinated (Thiophene moiety) | 5.77 ± 0.05 | Acarbose | 5.55 ± 0.06 |
| Fluorophenyl Thiazole 3f | α-amylase | Fluorinated (and brominated) | 5.88 ± 0.16 | Acarbose | 5.55 ± 0.06 |
| Fluorophenyl Thiazole 3b | α-amylase | Fluorinated (and brominated) | 6.87 ± 0.01 | Acarbose | 5.55 ± 0.06 |
| Thiazole Derivative 7b | BRAF V600E | Non-fluorinated | 0.0363 ± 0.0019 | Dabrafenib | 0.0472 ± 0.0025 |
| Thiazole Derivative 13a | BRAF V600E | Non-fluorinated | 0.0231 ± 0.0012 | Dabrafenib | 0.0472 ± 0.0025 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole analogs (both fluorinated and non-fluorinated) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
BRAF V600E Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the mutated BRAF V600E kinase.
Procedure:
-
Assay Setup: In a 96-well plate, add the BRAF V600E enzyme, the substrate (e.g., MEK1), and ATP.
-
Inhibitor Addition: Add the test compounds (thiazole analogs) at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the reaction.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the thiazole analogs in a 96-well microplate containing an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the microplate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Fluorinated and non-fluorinated thiazole analogs often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two such important pathways are the BRAF/MEK/ERK and the VEGFR-2 signaling pathways.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and division.[8] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and tumor growth.[8]
Caption: BRAF/MEK/ERK Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Conclusion
The strategic incorporation of fluorine into the thiazole scaffold can significantly enhance the biological activity of these analogs. The presented data suggests that fluorinated thiazole derivatives often exhibit improved anticancer and enzyme inhibitory potency compared to their non-fluorinated counterparts. This is attributed to the unique electronic properties of fluorine, which can modulate the molecule's interaction with its biological target and improve its pharmacokinetic profile. However, the effect of fluorination is not always predictable and is highly dependent on the specific substitution pattern and the biological target. Further research involving direct comparative studies of fluorinated and non-fluorinated analogs under identical experimental conditions is crucial for a more definitive understanding of the structure-activity relationships and for guiding the rational design of next-generation thiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Comparative Guide to the In Vitro Evaluation of Ethyl 2-(Trifluoromethyl)thiazole-4-carboxylate Derivatives and Related Compounds as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activities of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate derivatives and structurally related compounds. While ethyl 2-(trifluoromethyl)thiazole-4-carboxylates are pivotal intermediates in the synthesis of bioactive molecules, this guide also encompasses the biological evaluation of their subsequent carboxamide and other derivatives, which are more commonly reported in anticancer studies. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to facilitate further research and development in this promising area of medicinal chemistry.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic effects of various trifluoromethyl-containing thiazole derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative perspective on their potency and selectivity.
| Compound ID/Description | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference Compound | IC50 of Reference (µM) |
| Thiazole-5-carboxamide derivative (8c) | A-549 (Lung) | Not Specified | Moderate Activity | Not Specified | Not Specified |
| Bel7402 (Liver) | Not Specified | Moderate Activity | Not Specified | Not Specified | |
| HCT-8 (Intestine) | Not Specified | Moderate Activity | Not Specified | Not Specified | |
| Thiazole derivative (4i) | SaOS-2 (Osteosarcoma) | Not Specified | 0.190 ± 0.045 µg/mL | Not Specified | Not Specified |
| Thiazole derivative (4c) | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | Metabolic Assay | 25.4 | Not Specified | Not Specified |
| C32 (Melanoma) | Metabolic Assay | 24.4 | Not Specified | Not Specified | |
| DU145 (Prostate) | Metabolic Assay | Not Specified | Not Specified | Not Specified | |
| MCF-7/WT (Breast) | Metabolic Assay | Not Specified | Not Specified | Not Specified | |
| Thiazole-based 1,2,3-triazole derivative (5h) | Glioblastoma | MTT Assay | 3.20 ± 0.32 | Temozolomide | Not Specified |
| Thiazole-based 1,2,3-triazole derivative (5f) | Glioblastoma | MTT Assay | 4.72 ± 3.92 | Temozolomide | Not Specified |
| Thiazole-based 1,2,3-triazole derivative (5c) | Glioblastoma | MTT Assay | 10.67 ± 0.94 | Temozolomide | Not Specified |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and compounds being tested.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[1][2][3][4]
Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping, and collect the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5][6][7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5][6][7][8]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11]
Materials:
-
6-well plates
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.[9][10][11]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: General workflow for the in vitro anticancer evaluation of thiazole derivatives.
Signaling Pathway: Induction of Apoptosis
This diagram depicts a simplified signaling pathway for apoptosis that can be induced by trifluoromethyl-thiazole derivatives, often involving the mitochondrial (intrinsic) pathway.
Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. static.igem.org [static.igem.org]
- 8. kumc.edu [kumc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Researcher's Guide to Cellular Assays for Thiazole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cellular assay protocols for evaluating the efficacy of thiazole-based compounds. Detailed methodologies for key experiments are presented, supported by experimental data to facilitate objective comparison.
Thiazole derivatives are a prominent class of heterocyclic compounds widely investigated for their broad spectrum of pharmacological activities. Their diverse biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in drug discovery. This guide outlines standard cellular assay protocols to test these activities, presenting quantitative data from various studies to aid in the selection of appropriate assays and to offer a comparative performance overview.
Data Presentation: Comparative Efficacy of Thiazole Derivatives
The following tables summarize the quantitative data from various studies on thiazole-based compounds, providing a comparative look at their performance in different cellular assays.
Table 1: Anti-cancer Activity of Thiazole-Based Compounds
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | [1] | |
| Compound 5k | MDA-MB-231 (Breast) | Transwell Migration | 0.176 | [2] |
| Thiazole Derivative 9 | MCF-7 (Breast) | MTT Assay | 14.6 ± 0.8 | [3][4] |
| Thiazole Derivative 11b | MCF-7 (Breast) | MTT Assay | 28.3 ± 1.5 | [3][4] |
| Thiadiazole-Thiazole Hybrid 16b | HepG2-1 (Liver) | MTT Assay | 0.69 ± 0.41 | [5] |
| Thiadiazole-Thiazole Hybrid 21 | HepG2-1 (Liver) | MTT Assay | 1.82 ± 0.94 | [5] |
| Compound 8b | HeLa (Cervical) | In vitro anticancer | 1.65 - 8.60 | [6] |
| SiHa (Cervical) | In vitro anticancer | 1.65 - 8.60 | [6] | |
| Compound 8j | HepG2 (Liver) | In vitro anticancer | 7.90 | [6] |
| Compound 8m | HepG2 (Liver) | In vitro anticancer | 5.15 | [6] |
Table 2: Anti-inflammatory Activity of Thiazole-Based Compounds
| Compound/Derivative | Assay Type | Model | Inhibition (%) | Reference |
| Compound 3c | Carrageenan-induced edema | Rat paw | 44 | [7] |
| Compound 3d | Carrageenan-induced edema | Rat paw | 41 | [7] |
Table 3: Antimicrobial Activity of Thiazole-Based Compounds
| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound 37c | Bacteria | MIC Assay | 46.9 - 93.7 | [8] |
| Fungi | MIC Assay | 5.8 - 7.8 | [8] | |
| (phenylidenehydrazino)-1,3-thiazole derivative 47 | Bacteria | Antimicrobial susceptibility | 6.25 | [8] |
| Thiazole-based Schiff base 59 | E. coli | Antimicrobial activity | - | [8][9] |
| S. aureus | Antimicrobial activity | - | [8][9] | |
| Heteroaryl thiazole 60 | E. coli | Antimicrobial activity | - | [8][9] |
| Heteroaryl thiazole 61 | B. cereus, S. Typhimurium | Antimicrobial activity | - | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key cellular assays cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: Treat the cells with various concentrations of the thiazole-based compound for a specified period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][14]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.[12]
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the thiazole-based compound for 1 hour.[14]
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[14]
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.[14]
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Anti-cancer: Cell Migration and Invasion Assays (Transwell Assay)
The Transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive potential of cancer cells.[4][15]
Protocol:
-
Chamber Preparation:
-
Migration Assay: Use uncoated Transwell inserts.
-
Invasion Assay: Coat the upper surface of the Transwell inserts with a layer of Matrigel or another extracellular matrix component and allow it to solidify.[4]
-
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁵ cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Removal of Non-migrated/Non-invaded Cells: Carefully remove the cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution like crystal violet.[6]
-
Quantification: Count the stained cells in several microscopic fields and calculate the average number of migrated/invaded cells.[15]
Anti-cancer: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Protocol:
-
Cell Treatment: Treat cells with the thiazole-based compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[16][17]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.
-
Data Analysis: The data is presented as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. This allows for the quantification of cells in each phase of the cell cycle.
Anti-cancer: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Protocol:
-
Cell Treatment: Treat cells with the thiazole-based compound for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Protocol (Broth Microdilution):
-
Compound Preparation: Prepare a serial two-fold dilution of the thiazole-based compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10⁵ CFU/mL).[22]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density.[22]
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for testing thiazole-based compounds.
Signaling Pathway: PI3K/Akt Pathway Inhibition
Many thiazole-based compounds exert their anti-cancer effects by modulating key signaling pathways. The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth, and its inhibition is a common mechanism of action for anti-cancer drugs.[23]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Mechanism of Action: Bacterial DNA Gyrase Inhibition
Thiazole derivatives with antimicrobial properties often target essential bacterial enzymes. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria.[1][13] Its inhibition leads to bacterial cell death.[1]
Caption: Mechanism of DNA gyrase inhibition.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. researchgate.net [researchgate.net]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. kumc.edu [kumc.edu]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. cusabio.com [cusabio.com]
Comparative study of different synthesis methods for trifluoromethylated thiazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design. Among these scaffolds, the thiazole ring is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of key synthetic methodologies for constructing trifluoromethylated thiazoles, offering a selection of experimental data to inform your synthetic strategy.
At a Glance: Comparison of Key Synthesis Routes
The selection of an optimal synthetic route to trifluoromethylated thiazoles is contingent on factors such as the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes the key quantitative parameters of several prominent synthetic methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea/Thioamide | Base (e.g., Na2CO3) | 4 - 5 hours | Reflux | 61 - 80%[1] |
| TFA-Mediated Cyclization | α-Mercapto ketone, Trifluoromethyl N-acylhydrazone | Trifluoroacetic Acid (TFA) | Not Specified | Mild, Open-flask | Up to 94%[2][3][4] |
| [3+2] Cycloaddition | Pyridinium 1,4-zwitterionic thiolate, 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | Not Specified | Not Specified | Not Specified | Moderate to Good[5] |
| Direct C-H Trifluoromethylation | Thiazole derivative | (CF3SO2)2O, Ru(bpy)3Cl2, Pyridine | Not Specified | 35 °C (with blue LED) | Not Specified[6] |
| Suzuki-Miyaura Coupling | 3-Bromo-7-(trifluoromethyl) pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acid | XPhosPdG2/XPhos | Not Specified | Not Specified | 67 - 89%[7] |
| Sonogashira Coupling | Trifloyl thiazole, Terminal alkyne | Palladium(0) catalyst | Not Specified | Not Specified | Not Specified[8] |
Visualizing the Pathways: Synthetic Schemes and Workflows
To further elucidate the relationships between reactants and products in these syntheses, the following diagram illustrates the core transformations.
Caption: Synthetic pathways to trifluoromethylated thiazoles.
Experimental Protocols
Hantzsch Thiazole Synthesis of Fluorophenyl-based Thiazoles
This protocol is adapted from the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[1]
Materials:
-
Aryl-substituted thiosemicarbazone (0.001 mol)
-
2-bromo-4-fluoroacetophenone (0.001 mol)
-
Absolute ethanol
Procedure:
-
A mixture of the respective thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) is heated under reflux in absolute ethanol for 4–5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) at regular intervals.
-
The completion of the reaction is indicated by the appearance of a single spot on the TLC plate.
-
Upon completion, the reaction mixture is allowed to cool to room temperature for 30 minutes.
-
The cyclized products are then isolated, with reported yields ranging from 61–80%.[1]
TFA-Mediated Intermolecular Cyclization
This method provides access to fully substituted 2-trifluoromethylthiazoles with high yields.[2][3][4]
Materials:
-
α-mercapto ketone
-
Trifluoromethyl N-acylhydrazone
-
Trifluoroacetic acid (TFA)
Procedure:
-
The reaction is carried out via a trifluoroacetic acid (TFA)-mediated intermolecular cyclization of an α-mercapto ketone with a trifluoromethyl N-acylhydrazone.
-
The reaction proceeds under mild, open-flask conditions.
-
This method is noted for its operational simplicity and scalability, with reported yields of up to 94%.[2][3][4]
Direct C-H Trifluoromethylation of Thiazoles
This protocol describes a radical-mediated approach to introduce a trifluoromethyl group directly onto a thiazole ring.[6]
Materials:
-
Thiazole derivative
-
Trifluoromethanesulfonic anhydride ((CF3SO2)2O) as the CF3 source
-
Ruthenium(II) tris(2,2'-bipyridyl) dichloride (Ru(bpy)3Cl2) as the photocatalyst
-
Pyridine
-
Solvent suitable for photoredox catalysis (e.g., acetonitrile or DMF)
Procedure:
-
The thiazole derivative, (CF3SO2)2O, Ru(bpy)3Cl2, and pyridine are dissolved in an appropriate solvent in a reaction vessel suitable for photochemical reactions.
-
The reaction mixture is irradiated with blue LEDs at 35 °C.
-
The reaction progress is monitored by a suitable analytical technique (e.g., LC-MS or GC-MS).
-
Upon completion, the product is isolated and purified using standard chromatographic techniques.
Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on the arylation of a brominated trifluoromethyl-containing heterocycle.[7]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., XPhosPdG2, 0.05 eq)
-
Ligand (e.g., XPhos, 0.05 eq)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a dry reaction vessel, add the brominated heterocycle, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product. Reported yields for similar reactions are in the range of 67-89%.[7]
References
- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetic Acid‐Mediated Cyclization of α‐Mercapto Ketones with Trifluoromethyl N‐Acylhydrazones for the Synthesis of 2‐Trifluoromethylthiazole Derivatives | CoLab [colab.ws]
- 5. Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as a Promising Drug Scaffold: A Comparative Guide
The ethyl 2-(trifluoromethyl)thiazole-4-carboxylate core is emerging as a valuable scaffold in medicinal chemistry and agrochemical research. This guide provides a comprehensive analysis of its potential, comparing its derivatives' performance with other compounds and presenting supporting experimental data. The inclusion of a trifluoromethyl group is a key strategy in modern drug design, often enhancing a compound's metabolic stability, lipophilicity, and overall biological activity.[1][2][3] The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
Physicochemical Properties and Synthesis
The trifluoromethyl group significantly impacts the physicochemical properties of the parent molecule.[1][3] this compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[7][8] Its synthesis is often achieved through the condensation of ethyl bromopyruvate and 2,2,2-trifluorothioacetamide.[9]
Synthesis of this compound: A common synthetic route involves the reaction of ethyl bromopyruvate with 2,2,2-trifluorothioacetamide in ethanol, followed by reflux. The product can then be purified using silica gel chromatography.[9]
Comparative Biological Activities
Derivatives of the this compound scaffold have demonstrated a range of biological activities. The data below summarizes the performance of these derivatives in various assays.
Agrochemical Applications
The trifluoromethylthiazole scaffold has shown significant promise in the development of novel agrochemicals, particularly fungicides, herbicides, and insecticides.
Table 1: Fungicidal, Herbicidal, and Insecticidal Activity of Trifluoromethylthiazole Derivatives
| Compound Type | Target Organism/Plant | Activity | Reference |
| 2-Methyl-4-trifluoromethylthiazole-5-carboxamides | Phytophthora infestans (tomato late blight) | 90% control at 375g ai/ha | [4] |
| 2-Methyl-4-trifluoromethylthiazole-5-carboxamides | Potato leafhopper | 80-100% control at 600g ai/ha | [4] |
| Ethyl 4-(trifluoromethyl)-2-(phenoxyacetamido)thiazole-5-carboxylates | Capsella bursa-pastoris, Amaranthus retroflexus, Eclipta prostrata | 70-100% inhibition at 150 g/ha | [10][11] |
| Ethyl 4-(trifluoromethyl)-2-(phenoxyacetamido)thiazole-5-carboxylates | Pseudoperonospora cubensis | >80% inhibition at 500 µg/mL | [11] |
The presence of the trifluoromethyl group on the thiazole ring has been shown to be beneficial for herbicidal activity when compared to non-fluorinated analogs.[10][11]
Medicinal Chemistry Applications
In the realm of medicinal chemistry, trifluoromethyl-thiazole derivatives have been investigated primarily for their anticancer properties.
Table 2: Anticancer Activity of Trifluoromethylthiazole Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | 3.20 ± 0.32 µM to 10.67 ± 0.94 µM | [12] |
| Thiazole/thiadiazole carboxamides | c-Met kinase | Potent inhibition | [13] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug scaffolds. Below are summarized protocols for key experiments cited in the literature.
Fungicidal Activity Assay (Greenhouse):
-
Preparation of Test Solutions: Compounds are dissolved in a suitable solvent (e.g., acetone) and diluted with water containing an emulsifier to the desired concentrations.
-
Inoculation: Plants (e.g., tomato) are inoculated with a spore suspension of the target fungus (e.g., Phytophthora infestans).
-
Application: The prepared test solutions are sprayed onto the inoculated plants.
-
Incubation: Plants are maintained in a controlled environment (temperature and humidity) to allow for disease development.
-
Evaluation: The disease index or percentage of control is calculated by comparing the treated plants with untreated controls.[4]
Herbicidal Activity Assay (Post-emergence):
-
Plant Cultivation: Weed species are cultivated in pots until they reach a specific growth stage.
-
Compound Application: Test compounds are formulated as sprayable solutions and applied to the foliage of the weeds at a specific dosage (e.g., 150 g/ha).
-
Incubation: Plants are kept in a greenhouse under standard conditions.
-
Evaluation: Herbicidal efficacy is assessed by visual observation of plant injury (e.g., chlorosis, necrosis) and expressed as a percentage of inhibition compared to untreated control plants.[10][11]
In Vitro Anticancer Activity (MTT Assay):
-
Cell Seeding: Human cancer cells (e.g., glioblastoma cell lines) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the cells at various concentrations.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of the trifluoromethylthiazole scaffold is highly dependent on the substituents at various positions of the thiazole ring.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents and agrochemicals. The trifluoromethyl group imparts favorable physicochemical properties, while the thiazole core provides a foundation for diverse biological activities. The demonstrated fungicidal, herbicidal, insecticidal, and anticancer activities of its derivatives underscore the potential of this scaffold. Further exploration and optimization of substituents on the thiazole ring are warranted to develop novel and potent drug candidates.
References
- 1. scilit.com [scilit.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 2-Methyl-4-Trifluoromethyl-Thiazole-5-Carboxylate Supplier & Manufacturer in China | Specifications, Price, SDS, COA [quinoline-thiophene.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate and Its Derivatives with Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies performed on Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate and its structural analogs. The aim is to offer an objective overview of their potential interactions with various therapeutic targets, supported by available experimental and in-silico data. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.
Data Presentation: Comparative Docking Performance
The following table summarizes the molecular docking results for various ethyl thiazole-4-carboxylate derivatives against different therapeutic targets. It is important to note that the docking scores and binding energies are influenced by the specific software, force fields, and parameters used in each study. Therefore, a direct comparison of absolute values across different studies should be made with caution.
| Derivative/Compound | Therapeutic Target | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues | Potential Therapeutic Application | Reference |
| Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate | Main protease (Mpro) of SARS-CoV-2 | Good binding affinity (exact score not specified) | Not specified | Antiviral (COVID-19) | [1][2] |
| Ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate | Main protease (Mpro) of SARS-CoV-2 | Good binding affinity (exact score not specified) | Not specified | Antiviral (COVID-19) | [1][2] |
| Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates (Compound 1j ) | Not specified (Antiglycation target) | -9.25 | Not specified | Antiglycation (Diabetes complications) | [3] |
| Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates (Compound 1k ) | Not specified (Antiglycation target) | -8.42 | Not specified | Antiglycation (Diabetes complications) | [3] |
| Thiazole carboxamide derivative (2b ) | Cyclooxygenase-1 (COX-1) | IC50: 0.239 µM | Not specified | Anti-inflammatory, Anticancer | [4] |
| Thiazole carboxamide derivative (2b ) | Cyclooxygenase-2 (COX-2) | IC50: 0.191 µM | Not specified | Anti-inflammatory, Anticancer | [4] |
| Thiazole carboxamide derivative (2a ) | Cyclooxygenase-2 (COX-2) | IC50: 0.958 µM (Selectivity ratio: 2.766) | Not specified | Anti-inflammatory, Anticancer | [4] |
| Naphthalene-azine-thiazole hybrid (6a ) | PI3Kα | IC50: 0.225 µM | Not specified | Anticancer (Ovarian cancer) | [5] |
| Thiazolobenzimidazole–Thiazole Hybrid (16b ) | Colon cancer protein target (6MTU) | Favorable binding energy (exact score not specified) | Arg737, Gly739 | Anticancer (Colon cancer) | [6] |
Experimental Protocols: A Generalized Molecular Docking Workflow
While specific parameters may vary between studies, a typical molecular docking protocol for thiazole derivatives involves the following key steps:
1. Preparation of the Receptor (Therapeutic Target):
-
Retrieval of Protein Structure: The three-dimensional structure of the target protein is typically downloaded from a protein database such as the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for ensuring the accuracy of the docking simulation. Software like AutoDockTools, Maestro (Schrödinger), or Discovery Studio is often used for this purpose.
-
Active Site Definition: The binding site (or active site) of the protein is defined. This is the region where the ligand is expected to bind. The definition can be based on the location of a co-crystallized ligand or through computational prediction methods.
2. Preparation of the Ligands (Thiazole Derivatives):
-
Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are sketched using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Structure Generation and Energy Minimization: The 2D structures are converted into 3D conformations. The energy of these 3D structures is then minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is often performed using software like Avogadro, Chem3D, or Maestro.
3. Molecular Docking Simulation:
-
Docking Software: A variety of software packages are available for molecular docking, with AutoDock Vina, Glide (Schrödinger), and GOLD being commonly used.
-
Grid Box Generation: A grid box is generated around the defined active site of the receptor. This grid defines the search space for the ligand during the docking process.
-
Docking Algorithm: The docking program then explores various possible conformations and orientations of the ligand within the grid box, a process often guided by a scoring function that estimates the binding affinity.
-
Scoring and Ranking: The different poses of the ligand are scored based on their predicted binding affinity (e.g., in kcal/mol). The poses are then ranked, with the lowest binding energy typically representing the most favorable binding mode.
4. Analysis of Docking Results:
-
Binding Mode Visualization: The best-ranked poses are visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Interaction Analysis: The key amino acid residues of the protein that interact with the ligand are identified. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent derivatives.
Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the general process of a molecular docking study, the following workflow diagram is provided.
References
- 1. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic profile of drugs derived from Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
A Comparative Guide for Researchers and Drug Development Professionals
The ethyl 2-(trifluoromethyl)thiazole-4-carboxylate scaffold is a key building block in modern medicinal chemistry, giving rise to a diverse range of therapeutic agents. Understanding the pharmacokinetic (PK) profile of drugs derived from this scaffold is paramount for their successful development. This guide provides a comparative analysis of the PK properties of two distinct classes of drugs originating from this chemical starting point: a novel β3-adrenergic receptor agonist and the autotaxin inhibitor, GLPG1690. To provide a comprehensive perspective, their profiles are benchmarked against established therapeutic agents, Mirabegron, Pirfenidone, and Nintedanib.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of the selected thiazole-derived compounds and their respective comparators. These data, gathered from various preclinical and clinical studies, offer a quantitative basis for comparison.
Table 1: Pharmacokinetic Profile of a Thiazole-Derived β3-Adrenergic Receptor Agonist and its Comparator
| Parameter | (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide (Compound 1) | Mirabegron |
| Species | Rat | Dog |
| Dose | N/A | N/A |
| Tmax (h) | N/A | N/A |
| Cmax | N/A | N/A |
| AUC | N/A | N/A |
| t1/2 (h) | N/A | N/A |
| Oral Bioavailability (%) | 17 | 27 |
| Clearance | ~30 mL/min/kg | ~10 mL/min/kg |
| Volume of Distribution (Vd) | N/A | N/A |
| Primary Metabolism | Hepatic | Hepatic (CYP3A4)[1] |
| Primary Excretion | N/A | Urine (~20% unchanged) |
Table 2: Pharmacokinetic Profile of GLPG1690 and its Comparators
| Parameter | GLPG1690 | Pirfenidone | Nintedanib |
| Species | Human | Human | Human |
| Dose | 20 - 1500 mg (single oral dose) | 200 - 600 mg (single oral dose) | 50 - 450 mg (once daily) |
| Tmax (h) | ~2[2][3] | 1.8 - 2.2[2] | 2 - 4[3] |
| Cmax (µg/mL) | 0.09 - 19.01 (dose-dependent)[2][3] | Dose-proportional | Dose-proportional |
| AUC (µg·h/mL) | 0.501 - 168 (dose-dependent)[2][3] | Dose-proportional | Dose-proportional |
| t1/2 (h) | ~5[2][3] | 2.1 - 2.4[2] | 10 - 15[3] |
| Oral Bioavailability (%) | Good oral bioavailability[4] | N/A | ~4.7 |
| Clearance | N/A | Primarily metabolic | High total clearance (1390 mL/min)[5] |
| Volume of Distribution (Vd) | N/A | N/A | High (1050 L)[5] |
| Primary Metabolism | N/A | Hepatic (CYP1A2)[6] | Hydrolytic ester cleavage[3] |
| Primary Excretion | N/A | Urine (>80% as metabolite)[2][6] | Feces (glucuronidated metabolite)[3] |
Experimental Protocols
The following sections detail the methodologies for key in vivo pharmacokinetic experiments, providing a framework for the types of studies that generate the data presented above.
Oral Bioavailability Study in Rats
This protocol outlines a standard procedure to determine the oral bioavailability and pharmacokinetic profile of a test compound in rats.
1. Animal Preparation and Dosing:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.
-
Fasting: Rats are fasted overnight before administration of the test compound to standardize stomach contents, with water provided ad libitum.
-
Dosing Vehicle: The powdered test compound is suspended in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose or a mixture of PEG400 and Labrasol, to ensure a homogenous suspension for accurate dosing.
-
Administration: A single oral dose of the test compound is administered via intragastric gavage using a stainless-steel gavage needle with a rounded tip to minimize injury.[7][8] An intravenous (IV) dose is also administered to a separate group of rats to determine the absolute bioavailability.
2. Blood Sampling:
-
Cannulation: For serial blood sampling, the jugular vein is often cannulated prior to the study.[9]
-
Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
3. Sample Processing and Bioanalysis:
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Storage: Plasma samples are stored at -80°C until analysis.
-
Quantification: The concentration of the test compound and its major metabolites in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
4. Data Analysis:
-
Pharmacokinetic Parameters: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula: F (%) = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Workflow for a typical oral bioavailability study in rats.
Caption: Simplified β3-adrenergic receptor signaling cascade.[10][11][12][13]
References
- 1. youtube.com [youtube.com]
- 2. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Properties of Nintedanib in Healthy Volunteers and Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirfenidone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate as a Versatile Building Block in Drug Discovery
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, thiazoles have emerged as a privileged structure due to their presence in numerous biologically active compounds. The introduction of a trifluoromethyl (CF3) group to these scaffolds can profoundly influence their physicochemical and pharmacological properties. This guide provides a head-to-head comparison of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate with other relevant building blocks, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their synthetic strategies.
The Significance of the Trifluoromethyl Group in Thiazole Scaffolds
The trifluoromethyl group is a key functional group in modern drug design, primarily due to its unique electronic properties and steric profile.[1] Its high electronegativity and the strength of the carbon-fluorine bond impart several advantageous characteristics to a molecule, including:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF3 group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups like a methyl or chloro group, allowing for fine-tuning of steric and electronic properties to optimize target binding.[1]
When incorporated into the thiazole ring, a scaffold known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the trifluoromethyl group can potentiate these effects and lead to the discovery of novel drug candidates with improved efficacy and safety profiles.[3][4]
Comparative Analysis of Synthetic Accessibility
The synthesis of this compound and its analogs is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the title compound, 2,2,2-trifluoroethanethioamide is reacted with ethyl 2-chloroacetoacetate.
While the Hantzsch synthesis is a robust and widely used method, the availability and cost of the starting materials, particularly the trifluoromethylated thioamides, can be a limiting factor compared to the more readily available and less expensive non-fluorinated counterparts like thioacetamide (for the synthesis of Ethyl 2-methylthiazole-4-carboxylate).
Table 1: Comparison of Starting Materials for Hantzsch Thiazole Synthesis
| Building Block | Thioamide | α-Haloketone | Relative Cost of Thioamide |
| This compound | 2,2,2-Trifluoroethanethioamide | Ethyl 2-chloroacetoacetate | Higher |
| Ethyl 2-methylthiazole-4-carboxylate | Thioacetamide | Ethyl 2-chloroacetoacetate | Lower |
| Ethyl 2-phenylthiazole-4-carboxylate | Thiobenzamide | Ethyl 2-chloroacetoacetate | Moderate |
The reaction conditions for the Hantzsch synthesis are generally similar for both trifluoromethylated and non-trifluoromethylated analogs, typically involving refluxing in a suitable solvent like ethanol. However, the reactivity of the starting materials can influence reaction times and yields.
Head-to-Head Biological Activity
The true measure of a building block's utility in drug discovery lies in the biological activity of the molecules derived from it. The introduction of a trifluoromethyl group at the 2-position of the thiazole ring has been shown to significantly impact the anticancer activity of these compounds.
A comparative study on isoxazole-based molecules demonstrated that the trifluoromethylated analog exhibited significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7) compared to its non-trifluoromethylated counterpart.[5] For instance, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed an IC50 value of 2.63 μM, which was almost 8 times more potent than the non-trifluoromethylated analog (IC50 = 19.72 μM).[5] While this is not a direct comparison on a thiazole scaffold, it highlights the potential of the CF3 group to dramatically improve potency.
In another study, a series of novel 2,4-disubstituted thiazoles were synthesized and evaluated for their anticancer and antioxidant activities. While this study did not directly compare trifluoromethyl and methyl analogs, it provides valuable IC50 data for various substituted thiazoles against different cancer cell lines, which can serve as a benchmark for comparison.[6]
Table 2: Comparative Anticancer Activity (IC50, µM) of Substituted Thiazole Derivatives
| Compound | Substitution Pattern | MCF-7 | HepG2 | Reference |
| Compound 4a | 2-(4-hydroxybenzylidene)hydrazinyl-thiazol-4-one | 12.7 ± 0.77 | 6.69 ± 0.41 | [3] |
| Compound 4c | 2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl-thiazol-4-one | 2.57 ± 0.16 | 7.26 ± 0.44 | [3] |
| Sorafenib (Standard) | - | - | 0.059 | [3] |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 | [3] |
Note: The data in this table is compiled from a single study for consistency. Direct comparison of this compound derived amides with these compounds would require further experimental investigation under identical conditions.
The data suggests that substitutions on the thiazole scaffold can lead to potent anticancer activity, with compound 4c showing efficacy comparable to the standard drug Staurosporine in MCF-7 cells.[3] The incorporation of a trifluoromethyl group in similar scaffolds is anticipated to further enhance this activity.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-substituted-thiazole-4-carboxylates.
Materials:
-
Appropriate thioamide (e.g., 2,2,2-trifluoroethanethioamide or thioacetamide) (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thioamide in ethanol, add ethyl 2-chloroacetoacetate.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ethyl 2-substituted-thiazole-4-carboxylate.
Visualizing Synthetic Pathways and Biological Mechanisms
To better understand the synthesis and potential biological relevance of these compounds, the following diagrams are provided.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate: A Guide for Laboratory Professionals
The proper disposal of Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards. This compound should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Body Protection: A laboratory coat or a chemical-resistant apron.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a fume hood, to prevent the inhalation of vapors.[1]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: For large spills or those in poorly ventilated areas, evacuate personnel and ensure the area is well-ventilated.[4]
-
Contain the Spill: Use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[5][6]
-
Collect the Waste: Carefully gather the absorbed material and place it into a suitable, clearly labeled, and sealed container designated for hazardous waste disposal.[4][5]
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[7]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in strict accordance with all applicable local, regional, and national hazardous waste regulations.[3]
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2][7]
-
As a halogenated organic compound, keep this waste separate from non-halogenated solvent waste to prevent incompatible chemical reactions and to facilitate proper disposal.[8][9][10]
-
-
Container Management:
-
Use a sturdy, leak-proof container that is chemically compatible with the compound.[7][11]
-
Keep the container tightly closed except when adding waste.[1][11]
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from sources of ignition and incompatible materials.[1][7]
-
-
Professional Disposal:
Never dispose of this compound down the drain or in the regular trash. [3][7][10]
Summary of Key Safety and Disposal Information
| Aspect | Guideline | References |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat. | [1][5] |
| Handling Environment | Well-ventilated area, such as a fume hood. | [1] |
| Spill Containment | Use inert absorbent material (sand, silica gel). | [5][6] |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound. | [2][3][8] |
| Waste Segregation | Keep separate from non-halogenated waste. | [8][9][10] |
| Waste Container | Labeled with full chemical name, sealed, chemically compatible. | [2][7][11] |
| Storage of Waste | Designated, secure, and well-ventilated area. | [1][7] |
| Final Disposal | Through institutional EHS and a licensed professional service. | [2][9] |
| Prohibited Disposal Methods | Do not dispose down the drain or in regular trash. | [3][7][10] |
Disposal Workflow
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. csn.edu [csn.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate. The following information is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1] Adherence to strict safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use. |
| Laboratory Coat | Long-sleeved and fully buttoned to protect skin and personal clothing. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | May be required for large spills or in situations with inadequate ventilation. Consult your institution's safety officer. |
Safe Handling and Operational Protocol
1. Engineering Controls:
-
Always work in a well-ventilated area.[1]
-
A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[2]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within the fume hood to prevent the dispersion of dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Reaction/Use:
-
Keep all containers of the compound tightly closed when not in use.[1]
-
Clearly label all containers with the chemical name and any relevant hazard warnings.
-
-
Post-Handling:
Spill and Emergency Procedures
| Emergency Scenario | Procedural Steps |
| Minor Spill (in fume hood) | 1. Alert others in the immediate area.2. Wear appropriate PPE.3. Absorb the spill with an inert material (e.g., vermiculite, sand).4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.5. Clean the spill area with an appropriate solvent, followed by soap and water. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area.2. Alert your supervisor and institutional safety officer immediately.3. Prevent the spread of the spill if it is safe to do so.4. Do not attempt to clean up a large spill without proper training and equipment. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]2. Remove contaminated clothing while under the safety shower.3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.[1]2. If breathing is difficult, provide oxygen.3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench paper, and absorbed spill material, in a clearly labeled, sealed, and puncture-resistant container.
-
-
Liquid Waste:
-
Collect all liquid waste in a labeled, sealed, and appropriate solvent-resistant container.
-
-
Disposal:
Chemical Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
